(Rac)-Vorozole
Descripción
Structure
3D Structure
Propiedades
Número CAS |
118949-22-7 |
|---|---|
Fórmula molecular |
C16H13ClN6 |
Peso molecular |
324.77 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3 |
Clave InChI |
XLMPPFTZALNBFS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(N-methyl-(11C))vorozole 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole R 76713 R 83839 R 83842 R-76713 R-83839 R-83842 vorozole vorozole, (+)-isome |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-Vorozole: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in estrogen receptor-positive (ER+) breast cancer. Its primary mechanism of action is the highly selective and reversible inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, Vorozole (B144775) effectively depletes circulating and intratumoral estrogen levels, thereby depriving ER+ cancer cells of a key stimulus for growth and proliferation. This leads to cell cycle arrest, induction of apoptosis, and subsequent tumor regression. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Aromatase Inhibition
This compound is a triazole-based compound that acts as a competitive inhibitor of aromatase. The active enantiomer, the (+)-(S)-isomer, binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex[1][2][3]. This reversible binding event physically obstructs the access of the natural substrates, androstenedione (B190577) and testosterone, to the catalytic site, thereby preventing their aromatization into estrone (B1671321) and estradiol (B170435), respectively.
The high potency and selectivity of Vorozole for aromatase are critical features of its therapeutic profile. It demonstrates significantly greater inhibitory activity compared to earlier generation aromatase inhibitors like aminoglutethimide (B1683760) and shows minimal off-target effects on other cytochrome P450 enzymes involved in steroidogenesis[3].
Quantitative Data on Aromatase Inhibition
The inhibitory potency of Vorozole has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.
| Parameter | System | Value | Reference |
| IC50 | Human Placental Aromatase | 1.38 nM | [1] |
| IC50 | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |
| IC50 | CYP1A1 | 0.469 µM | [4][5] |
| IC50 | CYP2A6 | 24.4 µM | [4][5] |
| IC50 | CYP3A4 | 98.1 µM | [4][5] |
| Ki | CYP19A1 | 0.9 nM | [4] |
| Table 1: In Vitro Inhibitory Potency of Vorozole. |
| Parameter | Study Population | Dosage | Reduction | Reference |
| Serum Estradiol | Postmenopausal Women | 1, 2.5, and 5 mg daily | 91%, 90%, and 89% | [6] |
| Serum Estrone | Postmenopausal Women | 1, 2.5, and 5 mg daily | 52-55% | [6] |
| Serum Estrone Sulfate | Postmenopausal Women | 1, 2.5, and 5 mg daily | 64-69% | [6] |
| Tissue Estrone | Postmenopausal Breast Cancer Patients | 2.5 mg daily for 7 days | 64% | [1] |
| Tissue Estradiol | Postmenopausal Breast Cancer Patients | 2.5 mg daily for 7 days | 80% | [1] |
| Table 2: Clinical Data on Hormone Suppression by Vorozole. |
| Animal Model | Treatment | Tumor Regression | Reference |
| DMBA-induced rat mammary tumors | 0.25, 1.0, and 4.0 mg/kg daily for 28 days | Significant regression at all doses | [7] |
| DMBA-induced mammary carcinoma model | Not specified | Almost complete reduction in tumor growth | [3] |
| Table 3: Preclinical Efficacy of Vorozole. |
Cellular Effects of Estrogen Deprivation
The reduction in estrogen levels induced by Vorozole has profound effects on ER+ cancer cells, primarily leading to a decrease in cell proliferation and an increase in apoptosis.
Inhibition of Cell Proliferation
In ER+ breast cancer cells, estradiol binding to the estrogen receptor alpha (ERα) initiates a signaling cascade that promotes cell cycle progression. A key event is the upregulation of cyclin D1, which, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the retinoblastoma protein (Rb). This releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition of the cell cycle. By depleting estradiol, Vorozole treatment leads to the downregulation of cyclin D1 and other estrogen-responsive genes, resulting in G1 cell cycle arrest and a halt in proliferation[8].
Induction of Apoptosis
Estrogen also promotes the survival of ER+ cancer cells by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins. The estrogen deprivation caused by Vorozole shifts this balance, leading to a decrease in the Bcl-2/Bax ratio and the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death[9][10].
Signaling Pathways
The anticancer effects of Vorozole are mediated through the modulation of key signaling pathways downstream of the estrogen receptor.
Estrogen Receptor Signaling Pathway
The primary pathway affected by Vorozole is the ER signaling cascade. The binding of estradiol to ERα in the cytoplasm leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) in the promoter regions of target genes.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 induces cyclin D1 promoter activity in human breast epithelial cells independent of cell anchorage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Vorozole Enantiomers: A Deep Dive into Stereospecific Aromatase Inhibition and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vorozole (B144775) is a potent, third-generation, non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent breast cancer. As a chiral molecule, it exists in two enantiomeric forms. This technical guide provides a comprehensive overview of the individual enantiomers of Vorozole, detailing their distinct biological activities, particularly their differential inhibition of the aromatase enzyme (CYP19A1). The document summarizes quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and illustrates the underlying biochemical pathways and experimental workflows. It is intended to serve as a detailed resource for professionals in oncology, medicinal chemistry, and pharmacology.
Introduction to Vorozole
Vorozole (formerly known as Rivizor) is a triazole-based competitive inhibitor of the aromatase enzyme.[1] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively).[2] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast tumors themselves. By inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of their growth stimulus.[3]
Vorozole was developed as a highly potent and selective agent, showing significantly greater potency than earlier-generation inhibitors like aminoglutethimide.[4] Although it demonstrated clinical efficacy, its development was halted as research focus shifted to other third-generation aromatase inhibitors like anastrozole (B1683761) and letrozole.[1][5]
A key feature of Vorozole is its chirality. It possesses a single stereocenter, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers. The biological activity of Vorozole is almost exclusively associated with one of these enantiomers, highlighting the importance of stereochemistry in its pharmacological action.
The Enantiomers of Vorozole
Vorozole is the dextrorotatory or (+)-enantiomer of the racemic compound R76713.[6][7] The active enantiomer is specifically designated as (+)-(S)-Vorozole (also known as R83842).[4][6] The vast majority of the potent aromatase-inhibiting activity of the racemic mixture is attributable to this dextro-isomer.[8][9] This stereospecificity is a common feature among chiral drugs, where the three-dimensional arrangement of atoms dictates the precise fit and interaction with the target enzyme's active site.
Biological Activity and Quantitative Data
The primary biological effect of Vorozole is the potent and selective inhibition of aromatase. This activity is highly enantioselective, with the (+)-(S)-enantiomer being the active form.
In Vitro Aromatase Inhibition
The (+)-(S)-enantiomer of Vorozole is a sub-nanomolar inhibitor of aromatase. In contrast, while specific data for the levorotatory enantiomer is scarce in published literature, it is understood to be significantly less active. The high potency of (+)-Vorozole has been demonstrated in various in vitro systems.
| Compound | Assay System | IC50 Value (nM) | Reference |
| (+)-Vorozole | Human Placental Aromatase | 1.38 | [8] |
| (+)-Vorozole | FSH-stimulated Rat Granulosa Cells | 0.44 | [8] |
| (+)-Vorozole | FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 | [6][10] |
Table 1: In Vitro Aromatase Inhibitory Activity of (+)-Vorozole.
Enzyme Selectivity
A critical attribute of a successful aromatase inhibitor is its selectivity for the target enzyme over other cytochrome P450 (CYP450) enzymes involved in steroidogenesis (e.g., those responsible for cortisol and aldosterone (B195564) synthesis). (+)-Vorozole demonstrates a high degree of selectivity. It does not significantly affect other CYP450-dependent reactions at concentrations up to 500 to 10,000 times its aromatase-inhibiting concentration.[4][8] This selectivity translates to a favorable safety profile, avoiding the side effects associated with the non-selective inhibition of adrenal steroid synthesis seen with earlier drugs like aminoglutethimide.[11]
In Vivo Efficacy
In vivo studies in animal models and clinical trials in humans have confirmed the potent estrogen-suppressing effects of (+)-Vorozole.
| Study Type | Model/Subject | Dose | Effect | Reference |
| Preclinical | PMSG-primed female rats | ED50: 0.0034 mg/kg (oral) | Significant reduction in plasma estradiol levels | [6] |
| Preclinical | DMBA-induced rat mammary carcinoma | 2.5 mg/kg b.i.d. (oral) | Tumor growth inhibition similar to ovariectomy | [6] |
| Preclinical | DMBA-induced rat mammary carcinoma | 0.25 - 4.0 mg/kg/day (oral) | Significant dose-dependent tumor regression | [12] |
| Clinical | Postmenopausal women with advanced breast cancer | 2.5 mg/day (oral) | ~90% suppression of circulating estradiol and estrone (B1671321) levels | [3][13] |
| Clinical | Postmenopausal women with advanced breast cancer | 1, 2.5, and 5 mg/day (oral) | 89-91% median reduction in serum estradiol | [14] |
Table 2: Summary of In Vivo Efficacy of (+)-Vorozole.
Signaling Pathway and Mechanism of Action
Vorozole functions by competitively inhibiting aromatase (CYP19A1). The triazole group in the Vorozole molecule binds to the heme iron atom in the active site of the cytochrome P450 enzyme, while the rest of the molecule interacts with surrounding amino acid residues. This reversible binding prevents the enzyme from accessing its natural androgen substrates, thereby blocking the synthesis of estrogens. The superior activity of the (+)-(S)-enantiomer is due to its optimal stereochemical fit within the enzyme's active site.
Caption: Aromatase inhibition by Vorozole enantiomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of aromatase inhibitors. Below are generalized protocols for key experiments cited in the evaluation of Vorozole.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay quantifies the ability of a compound to inhibit the conversion of an androgen substrate to an estrogen product by a purified or semi-purified enzyme preparation.
Objective: To determine the IC50 value of Vorozole enantiomers against human placental aromatase.
Methodology:
-
Enzyme Preparation: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue homogenates.
-
Substrate: A tritiated androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione, is used. The enzymatic reaction releases tritium (B154650) as ³H₂O.
-
Reaction Mixture: The assay is conducted in a phosphate (B84403) buffer (pH 7.4) containing the placental microsomes, a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents, and varying concentrations of the test inhibitor (e.g., (+)-Vorozole).
-
Incubation: The reaction is initiated by adding the tritiated substrate and incubated at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination & Measurement: The reaction is stopped by adding chloroform. The aqueous phase, containing the ³H₂O product, is separated from the organic phase (containing the unreacted substrate) by centrifugation. The radioactivity in the aqueous phase is then quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Caption: Workflow for in vitro aromatase inhibition assay.
In Vivo Mammary Tumor Model (DMBA-Induced)
This model assesses the efficacy of an aromatase inhibitor in a hormone-dependent tumor setting that mimics aspects of human breast cancer.
Objective: To evaluate the anti-tumor activity of (+)-Vorozole in rats with established mammary tumors.
Methodology:
-
Tumor Induction: Female Sprague-Dawley rats are administered a chemical carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), typically at 50-55 days of age, to induce mammary tumors.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., >1 cm in diameter), the animals are randomized into control and treatment groups.
-
Drug Administration: (+)-Vorozole is administered orally (e.g., by gavage) daily at various doses (e.g., 0.25, 1.0, 4.0 mg/kg). The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (e.g., after 28 days), animals are euthanized. Tumors are excised and weighed. Blood samples are collected for analysis of serum estradiol levels.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare tumor sizes/weights and hormone levels between the treated and control groups.
Concluding Remarks
The study of Vorozole and its enantiomers provides a classic example of stereoselectivity in pharmacology. The biological activity resides almost entirely in the (+)-(S)-enantiomer, which is a highly potent and selective inhibitor of the aromatase enzyme. This enantiomer effectively reduces estrogen synthesis, leading to anti-tumor effects in preclinical models and clinical settings of hormone-receptor-positive breast cancer. The comprehensive data summarized herein underscores the critical importance of stereochemical considerations in drug design and development, particularly for agents that interact with chiral biological targets like enzymes and receptors.
Caption: Logical relationship of Vorozole enantiomers.
References
- 1. Vorozole - Wikipedia [en.wikipedia.org]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of vorozole, an aromatase enzyme inhibitor, on sexual behavior, aromatase activity and neural immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Vorozole: A Third-Generation Aromatase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vorozole (B144775) (formerly known as Rivizor, developmental code R-76713) is a potent, selective, non-steroidal aromatase inhibitor that emerged as a third-generation agent for the treatment of estrogen-dependent breast cancer in postmenopausal women.[1][2][3] A triazole derivative, Vorozole functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens.[1][2][4][5] This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical history of Vorozole, with a focus on its mechanism of action, pharmacokinetics, and efficacy. Quantitative data from key studies are summarized, and representative experimental methodologies are detailed.
Introduction: The Rationale for Aromatase Inhibition
The growth of a significant proportion of breast cancers is stimulated by estrogens. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol (B170435), respectively. This conversion is catalyzed by the aromatase enzyme complex. Consequently, inhibiting aromatase activity presents a targeted and effective therapeutic strategy for hormone-receptor-positive breast cancer in this patient population. The development of aromatase inhibitors progressed through several generations, with each seeking to improve potency, selectivity, and tolerability over the first-generation inhibitor, aminoglutethimide, which was associated with a range of side effects due to its lack of specificity.[3][6][7]
Discovery and Preclinical Development of Vorozole
Vorozole, the (+)-(S)-isomer of a novel triazole compound, was identified as a highly potent and selective aromatase inhibitor.[8] The majority of its aromatase-inhibiting activity is attributed to the dextro-isomer.[1] Preclinical studies demonstrated its significant potential, distinguishing it from earlier generation inhibitors.
In Vitro Potency and Selectivity
In vitro studies established Vorozole as a powerful inhibitor of aromatase. It exhibited a high affinity for the cytochrome P450 moiety of the enzyme, leading to reversible inhibition.[1][4] Its potency was found to be over a thousand times greater than that of aminoglutethimide.[8]
A key characteristic of Vorozole is its remarkable selectivity. At concentrations significantly higher than those required for aromatase inhibition, it did not affect other cytochrome P450-dependent steroidogenic enzymes, thus avoiding the adrenal toxicity associated with less selective inhibitors like aminoglutethimide.[1][8] Specifically, Vorozole showed an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[8] Furthermore, it did not exhibit any agonistic or antagonistic effects on steroid receptors, including estrogen, progestin, androgen, and glucocorticoid receptors, at concentrations up to 10 microM.[1]
| In Vitro Parameter | Value | System |
| IC50 | 1.38 nM | Human placental aromatase[1] |
| IC50 | 0.44 nM | Cultured rat ovarian granulosa cells[1] |
| IC50 | 1.4 +/- 0.5 nM | FSH-stimulated rat granulosa cells[9] |
| Inhibitory Constant (Ki) | 0.7 nM | Not specified[10] |
| Selectivity Margin | 10,000-fold | Compared to other P450-dependent reactions[8] |
In Vivo Efficacy in Animal Models
In vivo studies in animal models confirmed the potent and selective aromatase inhibitory activity of Vorozole. In pregnant mare serum gonadotropin (PMSG)-primed female rats, single oral doses of Vorozole significantly reduced plasma estradiol levels, with an ED50 of 0.0034 mg/kg.[9] In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model, a well-established model for hormone-dependent breast cancer, oral administration of Vorozole led to significant tumor regression, comparable to the effects of ovariectomy.[8][9][11] These studies also demonstrated a dose-dependent decrease in tissue insulin-like growth factor I (IGF-I) in the tumors.[11]
Mechanism of Action
Vorozole is a non-steroidal, competitive aromatase inhibitor.[2] Its triazole group binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the active site and preventing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This reversible inhibition leads to a significant reduction in circulating estrogen levels.[1][4]
Clinical Development and Trials
Vorozole underwent extensive clinical testing in postmenopausal women with advanced breast cancer. These trials evaluated its efficacy, safety, and endocrine effects.
Pharmacokinetics and Pharmacodynamics
Vorozole demonstrated excellent oral bioavailability and linear, dose-proportional pharmacokinetics.[8] In postmenopausal women, it potently inhibited the peripheral conversion of androstenedione to estrone.[8] Chronic administration led to a profound and selective suppression of plasma estrogen levels. A study involving daily doses of 1, 2.5, and 5 mg of Vorozole for one month resulted in a median reduction in serum estradiol of 91%, 90%, and 89%, respectively.[12] Estrone and estrone-sulfate levels were also significantly reduced.[12] Importantly, at these therapeutic doses, Vorozole did not significantly affect the levels of adrenal corticosteroids, mineralocorticoids, or other hormones, confirming its high selectivity in humans.[8][12]
| Hormone | Dose | Median Reduction |
| Serum Estradiol | 1 mg | 91%[12] |
| 2.5 mg | 90%[12] | |
| 5 mg | 89%[12] | |
| Serum Estrone | 1, 2.5, 5 mg | 52-55%[12] |
| Serum Estrone-Sulfate | 1, 2.5, 5 mg | 64-69%[12] |
Phase II Clinical Trials
Multiple Phase II trials demonstrated the clinical activity and tolerability of Vorozole in postmenopausal women with advanced breast cancer that had progressed on tamoxifen (B1202).[6][13] Objective response rates in these trials ranged from 18% to 33%.[1] In one study, 11% of patients achieved a partial remission, and 14 patients had disease stabilization for a median of 12 months.[13] Another Phase II study reported an overall response rate of 21%, with a median duration of response of 9.6 months.[6] The treatment was generally well-tolerated, with mild side effects.[13]
Phase III Comparative Trials
Vorozole was subsequently evaluated in large, randomized Phase III trials against the standard second-line therapies of the time, megestrol (B1676162) acetate (B1210297) and aminoglutethimide.
-
Vorozole vs. Megestrol Acetate: In a trial comparing Vorozole (2.5 mg daily) to megestrol acetate, the response rates were comparable (9.7% for Vorozole vs. 6.8% for megestrol acetate).[14][15] While not statistically significant, there was a trend towards a longer median duration of response for Vorozole (18.2 vs. 12.5 months).[1][14][15] A notable difference was the better tolerability profile of Vorozole, with significantly less weight gain compared to megestrol acetate.[1][14]
-
Vorozole vs. Aminoglutethimide: When compared to aminoglutethimide, Vorozole showed a higher, though not statistically significant, response rate (23% vs. 18%).[1] Importantly, patients treated with Vorozole reported a significantly better quality of life.[1]
| Trial Comparison | Vorozole | Comparator | Metric | p-value |
| vs. Megestrol Acetate | 9.7% | 6.8% | Response Rate[14][15] | 0.24[14][15] |
| 18.2 months | 12.5 months | Median Duration of Response[1][14][15] | 0.07[1] | |
| vs. Aminoglutethimide | 23% | 18% | Response Rate[1] | 0.085[1] |
Discontinuation of Development and Legacy
Despite its demonstrated efficacy and favorable tolerability profile, the development of Vorozole was ultimately halted. Phase III trials failed to show a statistically significant survival advantage over existing therapies like megestrol acetate.[2][16] Concurrently, other third-generation aromatase inhibitors, namely anastrozole (B1683761) and letrozole, were showing superior results in clinical trials and subsequently gained regulatory approval.[2][16]
Although Vorozole did not reach the market for the treatment of breast cancer, its development contributed significantly to the understanding of the therapeutic potential of highly selective and potent aromatase inhibitors. The extensive preclinical and clinical research conducted on Vorozole helped to solidify the role of this class of drugs in the management of hormone-receptor-positive breast cancer.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorozole on human placental aromatase activity.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (cofactor)
-
Vorozole stock solution and serial dilutions
-
Phosphate (B84403) buffer
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of Vorozole (or vehicle control) to the respective tubes.
-
Pre-incubation: Pre-incubate the mixtures for a short period at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the aromatase reaction by adding [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold chloroform to extract the steroids.
-
Separation of Products: Add a dextran-coated charcoal slurry to the aqueous phase to remove the unreacted [³H]-androstenedione. Centrifuge to pellet the charcoal.
-
Measurement of Aromatase Activity: The aromatase reaction releases tritium (B154650) as [³H]H₂O into the aqueous phase. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Quantification: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Vorozole concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo DMBA-Induced Mammary Carcinoma Model
Objective: To evaluate the anti-tumor efficacy of Vorozole in a hormone-dependent breast cancer model.
Animal Model:
-
Female Sprague-Dawley rats
-
Induction of mammary tumors by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA) at approximately 50-55 days of age.
Procedure:
-
Tumor Development: Palpate the rats weekly to monitor for the appearance of mammary tumors. Once tumors reach a measurable size (e.g., >1 cm in diameter), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., saline or a suitable solvent) orally once daily.
-
Vorozole Groups: Administer different doses of Vorozole (e.g., 0.25, 1.0, and 4.0 mg/kg) orally once daily.[11]
-
Positive Control (Ovariectomy): A group of animals may undergo surgical ovariectomy as a positive control for estrogen deprivation.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the general health and body weight of the animals throughout the study.
-
Study Termination: At the end of the treatment period (e.g., 28 days), euthanize the animals.
-
Endpoint Analysis:
-
Excise the tumors and record their final weight and volume.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Collect blood samples for hormone analysis (e.g., estradiol levels).
-
Tumor tissues may be collected for further analysis, such as measurement of intratumoral aromatase activity or IGF-I levels.[11]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences between the treatment groups.
Conclusion
Vorozole was a promising third-generation aromatase inhibitor that demonstrated high potency, selectivity, and clinical activity in the treatment of postmenopausal advanced breast cancer. Its development played a crucial role in validating the therapeutic strategy of potent and selective aromatase inhibition. Although it was ultimately surpassed by other agents in the same class and its commercial development was halted, the comprehensive body of research on Vorozole provided valuable insights that have informed the successful application of subsequent aromatase inhibitors, which remain a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer today.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine.org [endocrine.org]
- 8. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients. North American Vorozole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
(Rac)-Vorozole solubility and stability in different solvents
An In-Depth Technical Guide to the Solubility and Stability of (Rac)-Vorozole and Related Triazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, third-generation non-steroidal aromatase inhibitor used in the management of advanced breast cancer in postmenopausal women. As a triazole derivative, its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the standard methodologies for evaluating these critical parameters. Due to the limited availability of public-domain quantitative data for this compound, this document leverages established international guidelines and data from structurally related triazole compounds, such as Voriconazole, to illustrate the requisite experimental protocols and data interpretation. The guide includes detailed experimental procedures, data presentation templates, and workflow diagrams to support research and development efforts.
Introduction to this compound and its Mechanism of Action
Vorozole is a selective inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). By reversibly binding to the cytochrome P450 moiety of the enzyme, Vorozole effectively blocks estrogen biosynthesis, reducing circulating estradiol (B170435) levels and thereby suppressing the growth of estrogen-receptor-positive breast cancers. The majority of its inhibitory activity is attributed to the dextro-isomer, (+)-(S)-vorozole.
The following diagram illustrates the mechanism of action of Vorozole within the steroidogenesis pathway.
Caption: Mechanism of Aromatase Inhibition by this compound.
Solubility Profile of this compound
Solubility is a critical determinant of a drug's bioavailability and is a primary consideration during formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively reported in public literature, this section outlines the standard methodology for its determination.
Data Presentation
Solubility data is typically presented in a tabular format to allow for easy comparison across different conditions. An ideal data table for this compound would include the following parameters:
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Method |
| Purified Water | 25 | 7.0 | Data not available | Shake-Flask |
| 0.1 M HCl | 25 | 1.0 | Data not available | Shake-Flask |
| pH 7.4 Phosphate (B84403) Buffer | 37 | 7.4 | Data not available | Shake-Flask |
| Ethanol | 25 | N/A | Data not available | Shake-Flask |
| DMSO | 25 | N/A | Data not available | Shake-Flask |
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.
Objective: To determine the equilibrium solubility of this compound in a specified solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand undisturbed to permit sedimentation of the excess solid. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. Discard the initial portion of the filtrate to avoid errors from filter adsorption.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
The following diagram outlines the workflow for this protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of this compound
Understanding a drug's intrinsic stability is mandated by regulatory bodies like the ICH and is essential for determining storage conditions, shelf-life, and compatible excipients.[1][2][3] Forced degradation, or stress testing, is the primary method used to identify potential degradation products and pathways.
Principles of Forced Degradation
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating secondary or irrelevant degradation products.[4]
Case Study: Stability of Voriconazole
| Stress Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2h | Minor degradation observed.[5] |
| Base Hydrolysis | 0.1 M NaOH at RT for 150 min | Significant degradation.[5][6] |
| Oxidative Stress | 30% H₂O₂ at RT for 20h | Relatively stable.[6] |
| Thermal Stress | Dry heat at 100°C for 48h | Relatively stable. |
| Photolytic Stress | Exposure to UV light | Significant degradation. |
This profile suggests that the triazole structure may be particularly susceptible to base-catalyzed hydrolysis.
The diagram below illustrates the common factors investigated during forced degradation studies.
Caption: Key Factors Investigated in Forced Degradation Studies.
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and develop a stability-indicating analytical method.
Part A: Preparation of Stressed Samples (Based on ICH guidelines and literature[1][6][7]) A stock solution of the drug (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2-8 hours). Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature for a defined period (e.g., 2-4 hours). Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Maintain at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid drug powder in a hot air oven at a high temperature (e.g., 80°C) for 24-48 hours. Also, reflux the drug solution at 80°C for several hours.
-
Photolytic Degradation: Expose the drug solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.
Part B: Development of a Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug due to degradation and separate it from its degradation products.
-
Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. For Voriconazole, a mixture of acetonitrile and water (40:60, v/v) has been used effectively.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Selected based on the UV absorbance maximum of this compound (e.g., ~256 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critically demonstrated by analyzing the stressed samples to ensure all degradation peaks are well-resolved from the parent drug peak.
Conclusion
The successful development of a robust drug product relies on a thorough understanding of its fundamental physicochemical properties. For this compound, determining its solubility and stability profiles is paramount for designing formulations with optimal bioavailability and a defined shelf-life. This guide has outlined the standard industry protocols, including the shake-flask method for solubility and forced degradation studies for stability, that are essential for gathering this critical data. While quantitative information for this compound is sparse in the public domain, the methodologies and illustrative data from related triazole compounds provide a clear and actionable framework for researchers and drug development professionals. Adherence to these established scientific principles and regulatory guidelines is crucial for advancing new therapies to the clinic.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. database.ich.org [database.ich.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
molecular formula and molar mass of Vorozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorozole (B144775) is a non-steroidal, third-generation aromatase inhibitor that has been investigated for its potential in cancer therapy, particularly in hormone-dependent breast cancer. As a triazole derivative, Vorozole acts as a potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental evaluation of Vorozole.
Chemical and Physical Properties
Vorozole is chemically known as 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃ClN₆ | [1][2][3][4][5][6] |
| Molar Mass | 324.77 g/mol | [1][2][3][4][5][6] |
| CAS Number | 129731-10-8 | [2][3][4] |
| Appearance | Crystalline solid | [4] |
| Synonyms | R-83842, Rivizor | [2][4][6] |
Mechanism of Action: Aromatase Inhibition
Vorozole exerts its therapeutic effect by specifically targeting and inhibiting the aromatase enzyme, a member of the cytochrome P450 superfamily[2]. Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, catalyzing the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.
The inhibitory action of Vorozole is reversible and competitive[2]. The triazole moiety of the Vorozole molecule binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction blocks the binding of the natural androgen substrates, thereby preventing their aromatization into estrogens. This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its anti-tumor activity in estrogen receptor-positive breast cancers.
Signaling Pathway of Aromatase and its Inhibition by Vorozole
The following diagram illustrates the biosynthesis of estrogens and the inhibitory effect of Vorozole.
Quantitative Efficacy Data
The potency and efficacy of Vorozole have been quantified in various preclinical and clinical studies.
| Parameter | Value | Condition | Reference |
| IC₅₀ (Human Placental Aromatase) | 1.4 nM | In vitro | |
| IC₅₀ (Rat Granulosa Cells) | 0.44 nM | In vitro | |
| Plasma Estradiol Reduction | ~90% | In postmenopausal women | |
| Tissue Estrone Reduction | 64% | In breast cancer patients | |
| Tissue Estradiol Reduction | 80% | In breast cancer patients | |
| Objective Response Rate | 18-35% | Phase II clinical studies in advanced breast cancer |
Experimental Protocols
This section outlines key experimental methodologies for the evaluation of Vorozole and other aromatase inhibitors.
In Vitro Aromatase Inhibition Assay
This assay determines the potency of Vorozole in inhibiting the aromatase enzyme in a cell-free system.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
NADPH
-
[³H]-Androstenedione (substrate)
-
Vorozole (or other test compounds)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing human recombinant aromatase and NADPH in a suitable buffer.
-
Add varying concentrations of Vorozole to the reaction mixture.
-
Initiate the reaction by adding [³H]-Androstenedione.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding an organic solvent.
-
Separate the tritiated water ([³H]₂O) produced from the unreacted substrate using dextran-coated charcoal.
-
Quantify the amount of [³H]₂O by liquid scintillation counting.
-
Calculate the percentage of inhibition at each Vorozole concentration and determine the IC₅₀ value.
Cell-Based Proliferation Assay
This assay assesses the effect of Vorozole on the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
MCF-7aro cells (aromatase-transfected human breast cancer cell line)
-
Cell culture medium (phenol red-free)
-
Charcoal-stripped fetal bovine serum
-
Androstenedione
-
Vorozole
-
MTT or other proliferation assay reagent
-
Microplate reader
Procedure:
-
Seed MCF-7aro cells in a 96-well plate and allow them to adhere.
-
Replace the medium with phenol (B47542) red-free medium supplemented with charcoal-stripped serum.
-
Treat the cells with a fixed concentration of androstenedione and varying concentrations of Vorozole.
-
Incubate the cells for a period of 5-7 days.
-
Assess cell proliferation using an MTT assay, which measures mitochondrial activity as an indicator of cell viability.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the effect of Vorozole on cell growth and calculate the concentration that causes 50% inhibition of proliferation (GI₅₀).
In Vivo Xenograft Model
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of Vorozole.
Materials:
-
Immunocompromised female mice (e.g., nude or SCID)
-
MCF-7aro cells
-
Matrigel
-
Androstenedione supplement
-
Vorozole formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Ovariectomize the mice to remove endogenous estrogen production.
-
Implant MCF-7aro cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Supplement the mice with androstenedione to provide the substrate for aromatase.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer Vorozole or vehicle control orally on a daily basis.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of Vorozole.
Experimental Workflow for Preclinical Evaluation of Vorozole
The following diagram outlines a typical workflow for the preclinical assessment of an aromatase inhibitor like Vorozole.
Conclusion
Vorozole is a well-characterized, potent, and selective third-generation aromatase inhibitor. Its mechanism of action, centered on the competitive inhibition of estrogen synthesis, has been extensively studied. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential of Vorozole and other aromatase inhibitors. Although clinical development of Vorozole was discontinued (B1498344) in favor of other third-generation aromatase inhibitors, it remains a valuable tool for preclinical research into the role of estrogen in disease.
References
- 1. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Switching of Vorozole: A Theoretical Exploration of Enantioselective Benefits in Aromatase Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorozole (B144775), a potent non-steroidal aromatase inhibitor, exemplifies the pharmacological principle of chirality, with its therapeutic activity predominantly residing in a single enantiomer. This technical guide explores the theoretical benefits of chiral switching for Vorozole, a strategy aimed at optimizing its therapeutic index by isolating the pharmacologically active dextro-enantiomer from its less active levo-counterpart. By focusing on the eutomer, chiral switching has the potential to enhance potency, improve selectivity, and reduce the potential for off-target effects and metabolic burden associated with the administration of a racemic mixture. This document will delve into the preclinical and clinical data supporting the enantioselective action of Vorozole, detail relevant experimental methodologies, and visualize the key signaling pathways and experimental workflows.
Introduction to Chiral Switching and Vorozole
Chiral switching is the process of developing a single, therapeutically active enantiomer from a previously marketed racemic drug.[1] This strategy is underpinned by the understanding that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. The active enantiomer is termed the "eutomer," while the less active or inactive one is the "distomer." The primary goals of a chiral switch are to improve the therapeutic profile of a drug by increasing its efficacy, reducing adverse effects, and potentially simplifying its dosage regimen.
Vorozole is the dextro-enantiomer of the triazole derivative R 76,713 and has been identified as a third-generation aromatase inhibitor.[1][2] Aromatase is a cytochrome P450 enzyme crucial for the final step of estrogen biosynthesis. By competitively inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-receptor-positive breast cancer.[3] Preclinical and clinical studies have consistently demonstrated that the majority of the aromatase-inhibiting activity of the racemic mixture is attributable to the dextro-isomer of Vorozole.[1]
Quantitative Analysis of Vorozole's Enantioselective Profile
The decision to pursue a chiral switch is heavily reliant on quantitative data that demonstrates a clear advantage of the single enantiomer over the racemate. For Vorozole, the available data strongly supports the dextro-enantiomer as the eutomer.
Table 1: In Vitro Aromatase Inhibition
| Compound | Target Enzyme | Assay System | IC50 (nM) | Citation |
| Vorozole (dextro-enantiomer) | Aromatase (Cytochrome P450) | Human Placental Aromatase | 1.38 | [1] |
| Vorozole (dextro-enantiomer) | Aromatase (Cytochrome P450) | Cultured Rat Ovarian Granulosa Cells | 0.44 | [1] |
| Vorozole (dextro-enantiomer) | Aromatase (Cytochrome P450) | FSH-stimulated Rat Granulosa Cells | 1.4 +/- 0.5 | [2] |
| Levo-enantiomer | Aromatase (Cytochrome P450) | Not explicitly reported, described as "less active" | Not Available | [4] |
Table 2: In Vivo Efficacy and Potency
| Compound | Model | Endpoint | ED50 / Effective Dose | Citation |
| Vorozole (dextro-enantiomer) | PMSG-primed female rats | Reduction of plasma estradiol (B170435) levels | 0.0034 mg/kg | [2] |
| Vorozole (dextro-enantiomer) | DMBA-induced rat mammary carcinoma | Tumor growth inhibition | 2.5 mg/kg b.i.d. | [2] |
| Levo-enantiomer | DMBA-induced rat mammary carcinoma | Tumor growth | Did not alter tumor growth at 2.5 mg/kg b.i.d. | [4] |
| Racemic Vorozole | Healthy postmenopausal women | Inhibition of androstenedione (B190577) to estrone (B1671321) conversion | 93.0 +/- 2.5% inhibition at 1 mg | [5] |
Table 3: Clinical Efficacy of Vorozole (dextro-enantiomer)
| Clinical Trial Phase | Patient Population | Dosage | Response Rate (Partial Remission) | Citation |
| Phase II | Postmenopausal women with advanced breast cancer progressing on tamoxifen (B1202) | 2.5 mg once daily | 11% | [6] |
| Phase II (pooled data) | Postmenopausal patients with advanced breast cancer | Not specified | 18-33% | [1] |
Signaling Pathways and Experimental Workflows
Estrogen Synthesis and Aromatase Inhibition Signaling Pathway
The primary mechanism of action of Vorozole is the inhibition of aromatase, which disrupts the conversion of androgens to estrogens. This leads to a reduction in estrogen-receptor-mediated signaling, a critical driver of proliferation in hormone-receptor-positive breast cancer cells.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-Vorozole in Breast Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is dependent on estrogen. By inhibiting aromatase, Vorozole (B144775) effectively reduces estrogen levels, thereby impeding cancer cell proliferation and inducing apoptosis.[1][2] These application notes provide detailed protocols and summarize key data for the use of this compound in breast cancer cell culture studies, with a focus on the MCF-7 (ER+) and MDA-MB-231 (ER-) cell lines as representative models.
Mechanism of Action
This compound is a competitive inhibitor of aromatase.[2] It binds reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity. This inhibition is highly selective, with minimal effects on other steroidogenic enzymes.[1] The primary consequence of aromatase inhibition is a significant reduction in the synthesis of estrogens (estrone and estradiol) from their androgen precursors (androstenedione and testosterone). In ER+ breast cancer cells, this estrogen deprivation leads to cell cycle arrest and apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Source | IC50 | Reference(s) |
| Aromatase | Human Placenta | 1.38 nM | [3] |
| Aromatase | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [3] |
Table 2: Representative IC50 Values of Aromatase Inhibitors in Breast Cancer Cell Lines (for reference)
| Compound | Cell Line | IC50 | Reference(s) |
| Letrozole | MCF-7aro | 50-100 nM | [4] |
| Anastrozole | MCF-7aro | >500 nM | [4] |
| Letrozole | T-47Daro | 15-25 nM | [4] |
| Anastrozole | T-47Daro | 50 nM | [4] |
Table 3: Effects of Vorozole on Mammary Carcinomas (In Vivo Data)
| Parameter | Effect | Dose-dependent | Reference(s) |
| Tumor Growth | Regression | Yes | [2] |
| Cell Proliferation | Decrease | Yes | [2] |
| Apoptosis | Increase | Yes | [2] |
| Tissue IGF-I Levels | Decrease | Yes | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Vorozole.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Vorozole as described in previous protocols.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
-
Signaling Pathways
This compound's primary mechanism of action is the inhibition of estrogen synthesis. However, studies on aromatase inhibitors suggest potential effects on other signaling pathways, particularly in the context of acquired resistance. One such pathway involves the Insulin-like Growth Factor 1 Receptor (IGF-1R), as Vorozole has been shown to decrease tissue IGF-I levels.[5][6] Furthermore, the PI3K/Akt/mTOR pathway is a key signaling cascade downstream of IGF-1R and is frequently implicated in resistance to endocrine therapies.
These application notes provide a framework for utilizing this compound in breast cancer cell culture research. The provided protocols are adaptable to specific experimental needs, and the summarized data offer a basis for experimental design and interpretation of results. Further investigation is warranted to elucidate the precise molecular mechanisms of Vorozole in different breast cancer subtypes.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMBA-Induced Mammary Tumors Treated with Vorozole
These application notes provide a detailed experimental protocol for inducing mammary tumors in a rat model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and subsequently studying the effects of the aromatase inhibitor, Vorozole (B144775). This model is highly relevant for researchers, scientists, and drug development professionals investigating breast cancer etiology, progression, and therapeutic interventions.
Introduction
The DMBA-induced mammary tumor model in rats is a well-established and widely used system that closely mimics key aspects of human estrogen-receptor-positive (ER+) breast cancer.[1][2][3] DMBA, a potent polycyclic aromatic hydrocarbon, induces mammary carcinomas that are often hormone-dependent.[2][4] This model provides a valuable platform for evaluating the efficacy of endocrine therapies, such as aromatase inhibitors.
Vorozole is a potent and specific non-steroidal aromatase inhibitor.[5][6][7] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[8] By inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[6][9][10]
This document outlines the complete workflow, from animal model selection and tumor induction to treatment with Vorozole and subsequent data analysis.
Experimental Protocols
Animal Model and Housing
-
Animal Strain: Female Sprague-Dawley rats are commonly used for this model.[5][11][12]
-
Age: Rats are typically 50-55 days old at the time of DMBA administration.[11]
-
Housing: Animals should be housed in a temperature-controlled environment (21-22°C) with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum.[2][12]
-
Acclimatization: Allow for a one-week acclimatization period before the start of the experiment.[12]
DMBA-Induced Mammary Tumor Induction
-
Carcinogen: 7,12-dimethylbenz[a]anthracene (DMBA).
-
Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or a mixture of corn oil and normal saline.[12]
-
Administration:
-
Tumor Monitoring:
-
Begin palpating the mammary glands for tumor development approximately 4-5 weeks after DMBA administration.[2]
-
Tumor incidence, latency (time to first palpable tumor), and multiplicity (number of tumors per rat) should be recorded weekly.
-
Tumor size should be measured using calipers, and tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Vorozole Treatment
-
Drug: Vorozole (R83842).
-
Preparation: Vorozole is typically administered orally. The required dose can be dissolved or suspended in a suitable vehicle for oral gavage.
-
Dosage and Administration:
-
Treatment Schedule: Treatment with Vorozole should commence once tumors reach a palpable size. The treatment duration is typically 28 consecutive days or longer, depending on the study's objectives.[5][6]
-
Control Groups:
-
A control group receiving the vehicle alone should be included.
-
An ovariectomized group can serve as a positive control for estrogen deprivation therapy.[6]
-
Data Collection and Analysis
-
Tumor Measurements: Continue to monitor and record tumor size, incidence, and multiplicity throughout the treatment period.
-
Body Weight: Record the body weight of the animals weekly.
-
Hormone Level Analysis: At the end of the study, blood samples can be collected to measure serum levels of estradiol, progesterone (B1679170), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to confirm the endocrine effects of Vorozole.[6]
-
Tissue Analysis:
-
Tumor tissues can be collected for histopathological analysis to confirm the tumor type (e.g., adenocarcinoma).
-
Immunohistochemistry for estrogen receptor (ER) and progesterone receptor (PR) can be performed to assess the hormone receptor status of the tumors.[14]
-
Aromatase activity in tumor tissue can also be measured.[15]
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the data between the control and treatment groups.
Data Presentation
The following tables summarize the expected quantitative data from a typical experiment.
Table 1: Effect of Vorozole on DMBA-Induced Mammary Tumor Growth
| Treatment Group | Dose (mg/kg) | Tumor Incidence (%) | Mean Tumor Multiplicity | Mean Tumor Volume (mm³) |
| Control (Vehicle) | - | |||
| Vorozole | 0.25 | |||
| Vorozole | 1.0 | |||
| Vorozole | 4.0 | |||
| Ovariectomy | - |
Table 2: Effect of Vorozole on Serum Hormone Levels
| Treatment Group | Dose (mg/kg) | Estradiol (pg/mL) | Progesterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |
| Control (Vehicle) | - | ||||
| Vorozole | 1.0 | ||||
| Vorozole | 5.0 | ||||
| Ovariectomy | - |
Mandatory Visualization
Signaling Pathway of Estrogen Synthesis and Vorozole Action
Caption: Mechanism of Vorozole in inhibiting estrogen-dependent tumor growth.
Experimental Workflow for DMBA-Induced Mammary Tumors with Vorozole Treatment
Caption: Step-by-step experimental workflow from tumor induction to analysis.
References
- 1. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model [frontiersin.org]
- 5. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Effect of the aromatase inhibitor vorozole on estrogen and progesterone receptor content of rat mammary carcinomas induced by 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melatonin inhibits the growth of DMBA-induced mammary tumors by decreasing the local biosynthesis of estrogens through the modulation of aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Vorozole Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of Vorozole enantiomers using High-Performance Liquid Chromatography (HPLC). Vorozole, a non-steroidal aromatase inhibitor, possesses a chiral center, with the dextro-isomer being the pharmacologically active component.[1] Therefore, the ability to separate and quantify the individual enantiomers is critical for drug development, quality control, and clinical research. This document provides a comprehensive methodology, including a proposed HPLC method, sample preparation, and data analysis, to achieve baseline separation of the (+) and (-) enantiomers of Vorozole. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Vorozole is a third-generation aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. It functions by competitively inhibiting the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens. The molecule contains a single stereocenter, resulting in two enantiomeric forms. Pre-clinical studies have indicated that the majority of the aromatase inhibition activity is attributable to the dextro-isomer, making the enantiomeric purity a critical quality attribute of the drug substance.[1]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[2][3][4] The direct separation on a CSP is often preferred due to its simplicity and accuracy.[5][6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the chiral resolution of a wide range of pharmaceutical compounds.[7][8]
This application note details a proposed HPLC method for the chiral separation of Vorozole enantiomers, drawing upon established methodologies for structurally similar compounds.
Experimental Protocol
Materials and Reagents
-
Vorozole racemic standard
-
(+)-Vorozole and (-)-Vorozole reference standards (if available)
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
HPLC grade 2-Propanol (IPA)
-
Diethylamine (DEA)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Proposed Chromatographic Conditions
Based on methods developed for structurally similar imidazole (B134444) compounds, a normal-phase HPLC method is proposed.[9]
| Parameter | Proposed Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Vorozole at a concentration of 1 mg/mL in the mobile phase.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample containing Vorozole at a similar concentration as the working standard, using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the successful chiral separation of Vorozole enantiomers under the proposed conditions.
Table 1: Expected Retention Data and Resolution
| Enantiomer | Retention Time (min) |
| (-)-Vorozole | ~ 12.5 |
| (+)-Vorozole | ~ 15.2 |
| Resolution (Rs) | > 2.0 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | < 2.0% |
Method Validation (Abbreviated)
The proposed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrated over a concentration range (e.g., 1-200 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by recovery studies of spiked samples, with recovery typically between 98-102%.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with RSD values not exceeding 2%.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, temperature).
Diagrams
Caption: Workflow for the chiral separation of Vorozole enantiomers.
Conclusion
The proposed HPLC method provides a robust and reliable protocol for the chiral separation of Vorozole enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is expected to yield excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the development and analysis of Vorozole. Adherence to the detailed experimental protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for the quality assessment of this important pharmaceutical agent.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. The Application of Chiral HPLC Columns for Enantiomer Separation of Chiral Drugs [yakhak.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. eijppr.com [eijppr.com]
- 8. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]
- 9. [Enantiomeric separation of liarozole on amylose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ¹¹C-Vorozole PET in Aromatase Imaging: A Detailed Guide for Researchers
Introduction:
Positron Emission Tomography (PET) using the radiotracer ¹¹C-Vorozole is a powerful, noninvasive imaging technique for the in vivo quantification and visualization of aromatase, a key enzyme in estrogen biosynthesis. Aromatase, the product of the CYP19A1 gene, catalyzes the final step in the conversion of androgens to estrogens.[1] Its overexpression is implicated in the pathology of various diseases, most notably estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for these cancers.[1][2] ¹¹C-Vorozole PET imaging offers a unique opportunity to assess aromatase expression levels in tumors and other tissues, providing valuable insights for patient stratification, treatment planning, and monitoring therapeutic response. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing ¹¹C-Vorozole PET for aromatase imaging.
Principle of the Method
Vorozole is a potent and selective non-steroidal aromatase inhibitor.[3] When labeled with the positron-emitting radionuclide Carbon-11 (¹¹C), it becomes a PET tracer that specifically binds to the aromatase enzyme. The concentration of ¹¹C-Vorozole measured by the PET scanner is proportional to the density of aromatase in the tissue. This allows for the noninvasive assessment of aromatase availability throughout the body.
Applications in Research and Drug Development
¹¹C-Vorozole PET has demonstrated utility in a range of research and clinical applications:
-
Oncology:
-
Breast Cancer: Identifying tumors that overexpress aromatase to predict response to AI therapy.[1][2][4] It has been shown that approximately two-thirds of postmenopausal breast tumors exhibit increased aromatase expression.[1][5] ¹¹C-Vorozole PET can noninvasively measure baseline and post-treatment aromatase availability in both primary tumors and metastatic lesions.[1][2]
-
Other Cancers: Investigating the role of aromatase in other malignancies, such as ovarian, endometrial, and lung cancer.[4]
-
-
Neuroscience:
-
Studying the distribution and function of aromatase in the human brain.[6][7] Research has shown a unique distribution of aromatase in the human brain, with high concentrations in the thalamus and medulla.[6]
-
Investigating the role of brain aromatase in neurophysiological and behavioral functions, including cognition and neuroprotection.[6][7]
-
-
Endocrinology:
-
Drug Development:
-
Evaluating the efficacy of new aromatase inhibitors by measuring target engagement and enzyme blockade.[4]
-
Facilitating dose-finding studies and optimizing treatment regimens.
-
Experimental Protocols
Radiosynthesis of ¹¹C-Vorozole
The radiosynthesis of ¹¹C-Vorozole is typically performed via the N-methylation of the desmethyl precursor using ¹¹C-methyl iodide or ¹¹C-methyl triflate. A modified synthesis and purification process has been developed and validated for human use.[8][11] The final product must be sterile, pyrogen-free, and have a high radiochemical purity (>99%) and specific activity.[1]
Subject Selection and Preparation
Inclusion Criteria (Example for Breast Cancer Studies): [1]
-
Postmenopausal women with newly diagnosed, biopsy-confirmed breast cancer.
-
Able to provide informed consent.
Exclusion Criteria (General): [1]
-
Current or past treatment with aromatase inhibitors.
-
Current or recent use of hormone replacement therapy.
-
Medical conditions that could affect radiotracer uptake (e.g., cardiovascular disease, breast surgery, inflammation).
-
Active smokers, as tobacco alkaloids may inhibit aromatase.
Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
A detailed medical history, including current medications, should be obtained.
¹¹C-Vorozole PET Imaging Protocol
Workflow for ¹¹C-Vorozole PET Imaging
Caption: Workflow of a ¹¹C-Vorozole PET study.
Detailed Steps:
-
Radiotracer Administration: Administer ¹¹C-Vorozole as an intravenous bolus injection. The injected dose typically ranges from 148 to 296 MBq, with an injected mass of less than 1.7 µg.[1]
-
PET Data Acquisition:
-
For breast cancer studies, emission data is often collected between 40 and 90 minutes after injection.[1][2]
-
For whole-body distribution and brain studies, dynamic data acquisition over a 90-minute period is common.[6][8][9]
-
A transmission scan using a CT scanner is performed for attenuation correction.
-
-
Blocking Studies (Optional but Recommended for Validation): To confirm the specificity of ¹¹C-Vorozole binding to aromatase, a blocking study can be performed. This involves administering a therapeutic dose of a non-radiolabeled aromatase inhibitor (e.g., 2.5 mg of letrozole (B1683767) orally) two hours before a second ¹¹C-Vorozole PET scan.[1][6][8] A significant reduction in tracer uptake in the target tissue after the blocking agent confirms specific binding.
Data Analysis
Image Reconstruction: PET images are reconstructed using standard algorithms such as filtered backprojection.[8]
Quantitative Analysis:
-
Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of tracer uptake. It is calculated as the decay-corrected tissue radioactivity concentration normalized for the injected dose and body weight.
-
Kinetic Modeling: For more detailed quantitative analysis, particularly in brain imaging, kinetic modeling using the arterial input function can be employed to estimate parameters such as the total distribution volume (VT).[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data from ¹¹C-Vorozole PET studies.
Table 1: ¹¹C-Vorozole Uptake (SUVmean) in Breast Cancer Patients
| Region of Interest | Baseline SUVmean (mean ± SD) | Post-Letrozole SUVmean (mean ± SD) |
| Aromatase-Positive Tumors | 2.4 - 4.5 | Variable reduction |
| Aromatase-Negative Tumors | 0.8 - 1.8 | No significant change |
| Contralateral Healthy Breast | ~1.0 | Not reported |
Data synthesized from a study with 10 postmenopausal women with breast cancer.[1][2]
Table 2: ¹¹C-Vorozole Biodistribution (SUVmean) in Healthy Subjects
| Organ | Male (mean ± SD) | Postmenopausal Female (mean ± SD) |
| Brain | 1.5 ± 0.13 | Not specified |
| Lungs | 0.48 ± 0.05 | Not specified |
| Liver | High, not blocked by letrozole | High, not blocked by letrozole |
| Kidneys | 1.5 ± 0.13 | Not specified |
| Ovaries (premenopausal) | N/A | 3.08 ± 0.7 (midcycle) |
Data from a study with 13 men and 20 women.[8][9] Note: Liver uptake is high but considered non-specific as it is not blocked by letrozole.
Signaling Pathway and Mechanism of Action
Aromatase Signaling Pathway and Inhibition by Vorozole
Caption: Aromatase pathway and Vorozole inhibition.
Aromatase, a member of the cytochrome P450 superfamily, is the rate-limiting enzyme for estrogen biosynthesis.[1][13] It converts androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone. In ER-positive breast cancers, these estrogens bind to the estrogen receptor, promoting tumor growth and proliferation. Vorozole, as a competitive inhibitor, binds to the active site of the aromatase enzyme, thereby blocking the production of estrogens and mitigating their downstream effects on cancer cells.
Conclusion
¹¹C-Vorozole PET is a valuable and sensitive tool for the noninvasive imaging of aromatase in vivo.[1] It holds significant promise for improving the management of breast cancer patients by enabling better selection of candidates for aromatase inhibitor therapy and for monitoring treatment response.[1][4] Furthermore, its application in neuroscience and other areas of endocrinology is expanding our understanding of the role of aromatase in health and disease. The protocols and data presented here provide a foundation for researchers to design and implement studies utilizing this powerful imaging modality.
References
- 1. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Unique distribution of aromatase in the human brain: in vivo studies with PET and [N-methyl-11C]vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Aromatase imaging with [N-methyl-11C]vorozole PET in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatase and steroid receptors in gynecomastia and male breast carcinoma: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Kinetic analysis of [11C]vorozole binding in the human brain with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET of aromatase in gastric parietal cells using 11C-vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (Rac)-Vorozole Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vorozole is a potent, non-steroidal, and reversible aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, Vorozole effectively blocks estrogen production, making it a valuable tool in studying estrogen-dependent signaling pathways and a potential therapeutic agent for estrogen-receptor-positive cancers. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell-based aromatase inhibition assays.
Data Presentation
Physicochemical Properties and Stock Solution Parameters
| Property | Value | Source/Notes |
| Molecular Formula | C₁₆H₁₃ClN₆ | - |
| Molecular Weight | 324.77 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | ≥16.25 mg/mL in DMSO | Based on supplier information. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High solubility allows for a concentrated stock. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock in DMSO is equivalent to 3.2477 mg/mL. |
| Storage of Stock Solution | -20°C | Store in small aliquots to avoid repeated freeze-thaw cycles. While specific stability data is limited, it is best practice to use freshly prepared solutions or store at low temperatures for short periods. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Cell-Based Aromatase Inhibition Assay Using MCF-7 Cells
This protocol outlines a method to assess the inhibitory activity of this compound on aromatase in the human breast cancer cell line MCF-7. This assay measures the reduction in cell proliferation induced by the conversion of testosterone (B1683101) to estradiol (B170435).
Materials:
-
MCF-7 cells (or another suitable estrogen-receptor-positive cell line with aromatase activity)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free cell culture medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Testosterone
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture Preparation:
-
Culture MCF-7 cells in standard medium until they reach 70-80% confluency.
-
For the assay, switch the cells to a phenol red-free medium supplemented with 10% CS-FBS for at least 48-72 hours to deplete endogenous steroids.
-
-
Cell Seeding:
-
Trypsinize and resuspend the cells in the phenol red-free/CS-FBS medium.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the phenol red-free/CS-FBS medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Prepare a solution of testosterone (aromatase substrate) in the same medium. A final concentration of 10 nM testosterone is commonly used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound and 10 nM testosterone.
-
Controls:
-
Vehicle Control: Cells treated with testosterone and the same final concentration of DMSO as the highest Vorozole concentration.
-
No Testosterone Control: Cells in medium without testosterone.
-
Positive Control (Optional): Cells treated with a known concentration of estradiol (e.g., 1 nM) to confirm estrogen-dependent proliferation.
-
-
-
Incubation:
-
Incubate the plate for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, measure cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (testosterone + DMSO).
-
Plot the percentage of proliferation against the log of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of Vorozole that inhibits 50% of the testosterone-induced proliferation) using a non-linear regression analysis.
-
Protocol 3: Measurement of Estradiol Levels in Cell Culture Supernatant
As a more direct measure of aromatase inhibition, the concentration of estradiol in the cell culture supernatant can be quantified using a commercially available ELISA kit.
Materials:
Procedure:
-
Sample Collection: At the end of the incubation period in Protocol 2, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Sample Storage: If not assaying immediately, store the supernatant at -80°C.
-
Estradiol ELISA: Follow the manufacturer's protocol for the chosen estradiol ELISA kit to quantify the concentration of estradiol in each sample.
-
Data Analysis:
-
Generate a standard curve using the provided estradiol standards.
-
Determine the estradiol concentration in each sample from the standard curve.
-
Plot the estradiol concentration against the log of the this compound concentration.
-
Calculate the IC₅₀ value for the inhibition of estradiol production.
-
Visualizations
Caption: Workflow for assessing this compound's effect in a cell-based assay.
Caption: this compound inhibits aromatase, blocking estrogen production and subsequent signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Various Species ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 3. mybiosource.com [mybiosource.com]
- 4. E2 (Estradiol) ELISA Kit - Elabscience® [elabscience.com]
- 5. Estradiol ELISA Kit | Diagnostics [neogen.com]
- 6. Human Estrogen ELISA Kit (ab285239) | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of Vorozole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorozole is a third-generation non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent breast cancer. It functions by selectively inhibiting the cytochrome P450 enzyme aromatase, thereby blocking the peripheral conversion of androgens to estrogens. Accurate quantification of Vorozole in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Vorozole is a chiral compound, with the majority of its aromatase inhibition activity attributed to the dextro-isomer, (+)-(S)-Vorozole. Therefore, enantioselective analytical methods are essential for a comprehensive understanding of its pharmacological profile.
This document provides detailed application notes and protocols for both achiral and chiral analytical methods for the quantification of Vorozole in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most prevalent and sensitive technique for this purpose.
Achiral Quantification of Vorozole by LC-MS/MS
This section details a validated method for the quantification of total Vorozole (racemic mixture) in human plasma. The methodology is adapted from established protocols for structurally similar triazole antifungal agents, such as Voriconazole, and provides a robust starting point for laboratory implementation.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Vorozole from plasma samples.
-
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Vorozole reference standard
-
Internal Standard (IS) - A structurally similar compound, such as Voriconazole or a stable isotope-labeled Vorozole, is recommended.
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vorozole: m/z 282.1 → 213.1 (Quantifier), 282.1 → 121.1 (Qualifier)
-
Internal Standard (e.g., Voriconazole): m/z 350.1 → 281.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 V
-
Collision Cell Exit Potential (CXP): 10 V
-
4. Data Presentation: Quantitative Parameters
The following table summarizes the expected performance characteristics of the achiral LC-MS/MS method for Vorozole quantification.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Chiral Quantification of Vorozole Enantiomers by LC-MS/MS
The enantioselective quantification of Vorozole is critical for understanding its pharmacokinetics and pharmacodynamics, as the (+)-(S)-isomer is the pharmacologically active enantiomer. This protocol outlines a method using a polysaccharide-based chiral stationary phase (CSP) for the separation of Vorozole enantiomers.
Experimental Protocol
1. Sample Preparation
The same protein precipitation protocol as described for the achiral method can be utilized for the extraction of Vorozole enantiomers from plasma samples.
2. Chiral Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or a sub-2 µm particle column for faster analysis)
-
Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
The mass spectrometry conditions, including the MRM transitions and source parameters, will be the same as those used for the achiral method.
4. Data Presentation: Quantitative Parameters for Enantiomers
The following table summarizes the expected performance characteristics for the enantioselective LC-MS/MS method.
| Parameter | Expected Value for (+)-(S)-Vorozole | Expected Value for (-)-(R)-Vorozole |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
| Resolution (Rs) | > 1.5 | > 1.5 |
Visualizations
Signaling Pathway of Vorozole
Caption: Mechanism of action of Vorozole in inhibiting estrogen synthesis.
Experimental Workflow for Vorozole Quantification
Caption: General workflow for the quantification of Vorozole in plasma.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical or regulated non-clinical samples. This includes thorough evaluation of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability. The MRM transitions provided are theoretical and should be optimized by direct infusion of the Vorozole standard into the mass spectrometer.
Application Notes and Protocols for (Rac)-Vorozole in Hormone-Dependent Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vorozole is a potent, selective, and reversible non-steroidal aromatase inhibitor.[1][2] As a third-generation triazole derivative, it has been a crucial tool in the study of hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer.[3][4] Vorozole (B144775) acts by competitively inhibiting cytochrome P450 aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[2][5] This inhibition leads to a significant reduction in circulating and intratumoral estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[1][6] The majority of its inhibitory activity is attributed to its dextro-enantiomer, the (+)-(S)-isomer.[1][6][7]
These application notes provide an overview of Vorozole's mechanism, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
Vorozole specifically targets the cytochrome P450 component of the aromatase enzyme complex.[2] By binding to the enzyme, it blocks the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol (B170435), respectively. This targeted inhibition makes Vorozole highly selective, with minimal effects on other steroidogenic P450 enzymes at therapeutic concentrations.[1][6][7] The resulting estrogen deprivation is the primary mechanism behind its antitumor effect in hormone-sensitive cancers.
Caption: Vorozole inhibits aromatase, blocking androgen to estrogen conversion.
Quantitative Data Summary
The efficacy of Vorozole has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | System | Value | Reference |
|---|---|---|---|
| IC₅₀ | Human Placental Aromatase | 1.38 nM | [1] |
| IC₅₀ | FSH-Stimulated Rat Granulosa Cells | 0.44 nM - 1.4 nM | [1][7] |
| Binding Affinity (Kd) | Human Granulosa Cells ([¹¹C]Vorozole) | 0.4 nM | [8] |
| Selectivity | Aromatase vs. other P450 enzymes | >500 to 10,000-fold | [1][6] |
| Steroid Receptor Effects | Estrogen, Progestin, Androgen, etc. | No agonistic/antagonistic effects up to 10 µM |[1][7] |
Table 2: In Vivo Efficacy of Vorozole in Preclinical Models
| Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|
| DMBA-Induced Rat Mammary Carcinoma | 2.5 mg/kg (b.i.d., oral) | Inhibited tumor growth to a similar extent as ovariectomy. | [6][7] |
| PMSG-Primed Female Rats | ED₅₀ = 0.0034 mg/kg (oral) | Significantly reduced plasma estradiol levels. | [7] |
| JEG-3 Choriocarcinoma Xenograft (Mice) | Dose-dependent | Reduced uterus weight and completely inhibited tumor aromatase. | [7] |
| DMBA-Induced Rat Mammary Tumors | 0.25, 1.0, 4.0 mg/kg (daily) | Significant, dose-dependent tumor regression and decrease in tissue IGF-I. |[9] |
Table 3: Clinical Endocrine Effects of Vorozole in Postmenopausal Patients with Advanced Breast Cancer
| Parameter | Dosage (daily) | Percent Reduction (Median) | Reference |
|---|---|---|---|
| Serum Estradiol | 1, 2.5, 5 mg | 91%, 90%, 89% | [10] |
| Serum Estrone | 1, 2.5, 5 mg | 52% - 55% | [10] |
| Serum Estrone-Sulfate | 1, 2.5, 5 mg | 64% - 69% | [10] |
| Intratumoral Estrone | Not specified | 64% | [1] |
| Intratumoral Estradiol | Not specified | 80% | [1] |
| Other Hormones | 1, 2.5, 5 mg | No significant effect on aldosterone, testosterone, androstenedione, or TSH. |[10][11] |
Experimental Protocols
This protocol is designed to determine the IC₅₀ of Vorozole using a cell-based system, such as hormone-responsive breast cancer cells (e.g., MCF-7) or primary cells (e.g., rat granulosa cells). The principle involves stimulating aromatase activity and measuring the production of estrogen or the proliferation of estrogen-dependent cells.
Materials:
-
Estrogen-responsive cell line (e.g., MCF-7 BUS) or primary granulosa cells.
-
Phenol red-free cell culture medium supplemented with charcoal-stripped serum.
-
Testosterone (aromatase substrate).
-
This compound stock solution (in DMSO).
-
Cell proliferation assay kit (e.g., MTT, SRB) or Estrogen ELISA kit.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in estrogen-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium. Include a vehicle control (DMSO) and a positive control (e.g., Letrozole).
-
Treatment: Remove the seeding medium and add the medium containing the various concentrations of Vorozole.
-
Substrate Addition: Add testosterone to all wells (final concentration typically 1-10 µM) to serve as the substrate for aromatase.[12] For proliferation endpoints, a lower concentration (e.g., 1 nM) of 17-β-estradiol can be used as a positive control for cell growth.[12]
-
Incubation: Incubate the plate for a period sufficient for estrogen production to stimulate proliferation (typically 3-5 days).[12]
-
Endpoint Measurement:
-
Proliferation Assay: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Estrogen Measurement: Collect the cell culture supernatant and measure the concentration of estradiol using a high-sensitivity ELISA kit.
-
-
Data Analysis: Plot the percentage of inhibition (relative to the testosterone-only control) against the log concentration of Vorozole. Use a non-linear regression model to calculate the IC₅₀ value.
Caption: Workflow for determining Vorozole's in vitro IC₅₀.
This protocol describes the use of Vorozole to assess antitumor activity in the well-established 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, which mimics hormone-dependent breast cancer.[6][7][9]
Materials:
-
Female Sprague-Dawley rats (approx. 50 days old).
-
7,12-dimethylbenz[a]anthracene (DMBA).
-
Corn oil or sesame oil (vehicle for DMBA).
-
This compound.
-
Vehicle for Vorozole (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Animal scale.
-
Gavage needles.
Procedure:
-
Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg in 1 mL of oil) to each rat.
-
Tumor Monitoring: Palpate the rats weekly for the appearance of mammary tumors, starting approximately 4-6 weeks after DMBA administration.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups:
-
Group 1: Vehicle control (oral gavage daily).
-
Group 2: this compound (e.g., 2.5 mg/kg, b.i.d., oral gavage).[7]
-
Group 3: Positive control (e.g., Ovariectomy).
-
-
Treatment: Administer treatment for a predefined period (e.g., 28-42 days).[9][13]
-
Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (V = 0.5 x length x width²).
-
Record animal body weights twice weekly to monitor toxicity.
-
Monitor the appearance of new tumors.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals.
-
Excise tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis).
-
Collect blood samples via cardiac puncture to measure serum hormone levels (estradiol, testosterone, etc.) by ELISA or LC-MS/MS.
-
-
Data Analysis: Compare the change in tumor volume, number of tumors, and serum hormone levels between the treatment and control groups.
Caption: Workflow for assessing Vorozole's in vivo antitumor efficacy.
This in vitro method uses radiolabeled Vorozole to directly measure the concentration of aromatase cytochrome P450 enzyme (P450AROM) in cells or tissue homogenates.[8] It is a highly sensitive technique that can be adapted for noninvasive in vivo imaging using Positron Emission Tomography (PET).[14][15]
Materials:
-
[¹¹C]-Vorozole (requires cyclotron and radiochemistry setup).
-
Human granulosa cells or tumor tissue homogenate.
-
Scintillation counter or gamma counter.
-
Binding buffer.
-
Unlabeled Vorozole (for determining non-specific binding).
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Sample Preparation: Prepare a suspension of cells or a tissue homogenate in binding buffer.
-
Incubation: In separate tubes, incubate a fixed amount of the cell/tissue preparation with increasing concentrations of [¹¹C]-Vorozole.
-
Non-Specific Binding: Prepare a parallel set of tubes that also contain a large excess of unlabeled Vorozole to saturate specific binding sites.
-
Equilibrium: Allow the binding to reach equilibrium (time and temperature to be optimized).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts from tubes with excess unlabeled Vorozole) from total binding.
-
Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration.
-
The dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be derived from the plot, providing a quantitative measure of aromatase expression.[8]
-
Conclusion
This compound is a highly potent and specific tool for investigating the role of estrogen signaling in hormone-dependent cancers. Its well-characterized inhibitory profile and proven efficacy in both preclinical and clinical settings make it an invaluable compound for researchers studying aromatase biology, mechanisms of endocrine resistance, and the development of novel cancer therapies. The protocols outlined here provide a foundation for utilizing Vorozole to explore these critical areas of cancer research.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors as potential cancer chemopreventives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo visualization of aromatase in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vorozole's Effect on Estradiol Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorozole (B144775) is a potent and selective, non-steroidal aromatase inhibitor.[1] As a triazole derivative, it functions by reversibly binding to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking the conversion of androgens to estrogens.[2][3] This mechanism leads to a significant reduction in circulating estradiol (B170435) levels, a key therapeutic goal in estrogen receptor-positive breast cancer.[1][2] In postmenopausal women, Vorozole has been shown to reduce plasma estradiol levels by approximately 90%.[2] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of Vorozole on estradiol levels, crucial for preclinical and clinical research.
Mechanism of Action: Aromatase Inhibition
Aromatase is the terminal enzyme in the biosynthesis of estrogens. It catalyzes the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively. Vorozole specifically inhibits this process.
Caption: Vorozole inhibits the Aromatase enzyme, blocking estrogen synthesis.
Quantitative Data Summary
The following tables summarize the efficacy of Vorozole in inhibiting aromatase activity and reducing estrogen levels from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Vorozole
| Parameter | System | Value | Reference |
| IC50 | Human Placental Aromatase | 1.38 nM | [4] |
| IC50 | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [4] |
| ED50 | Plasma Estradiol Reduction (PMSG-primed rats) | 0.0034 mg/kg | [5] |
Table 2: Clinical Efficacy of Vorozole in Postmenopausal Women
| Dose | Estradiol Suppression | Estrone Suppression | Estrone-Sulfate Suppression | Reference |
| 1 mg/day | 91% | 52-55% | 64-69% | [6] |
| 2.5 mg/day | 90% | 52-55% | 64-69% | [6] |
| 5 mg/day | 89% | 52-55% | 64-69% | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Aromatase Inhibition
This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC50) of Vorozole.
Materials:
-
Human recombinant aromatase (CYP19)
-
Fluorescent substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
Vorozole
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Vorozole in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of Vorozole in the assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system to each well.
-
Add the different concentrations of Vorozole to the respective wells. Include a vehicle control (solvent only) and a positive control (a known aromatase inhibitor like letrozole).
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stopping solution).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of aromatase inhibition for each Vorozole concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vorozole concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro assessment of aromatase inhibition.
Protocol 2: In Vivo Assessment in a Postmenopausal Animal Model
This protocol details a study in ovariectomized, androgen-supplemented female rats to mimic the postmenopausal state and assess the effect of Vorozole on circulating estradiol levels.
Animal Model:
-
Adult female Sprague-Dawley rats
-
Surgically ovariectomized to remove the primary source of endogenous estrogen.
-
Allowed to recover for at least two weeks post-surgery.
-
Supplemented with an androgen substrate (e.g., androstenedione or testosterone) via subcutaneous implants or daily injections to provide the precursor for peripheral aromatization.
Experimental Design:
-
Acclimation: Acclimate the ovariectomized, androgen-supplemented rats for one week.
-
Baseline Sampling: Collect baseline blood samples from all animals.
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Vehicle control (e.g., saline or appropriate vehicle for Vorozole).
-
Vorozole (at least 3 dose levels, e.g., 0.01, 0.1, and 1 mg/kg).
-
Positive control (e.g., letrozole).
-
-
Drug Administration: Administer Vorozole or vehicle orally once daily for a specified period (e.g., 14 days).
-
Blood Sampling: Collect blood samples at various time points during the treatment period (e.g., 2, 4, 8, and 24 hours after the first dose, and then weekly). Blood is typically collected via tail vein or saphenous vein.
-
Sample Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Estradiol Quantification:
-
Measure estradiol concentrations in plasma samples using a highly sensitive and specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for low-level estradiol detection.[7][8][9] Enzyme-Linked Immunosorbent Assays (ELISAs) can be used but may lack the required sensitivity and be prone to interference, especially at the low concentrations expected after aromatase inhibition.[7][10]
-
-
Data Analysis:
-
Calculate the percentage change in estradiol levels from baseline for each animal.
-
Compare the estradiol levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Caption: Workflow for the in vivo assessment of Vorozole.
Concluding Remarks
The protocols outlined provide a robust framework for evaluating the efficacy of Vorozole in suppressing estradiol levels. The choice of assay, whether in vitro or in vivo, will depend on the specific research question. For accurate quantification of the profound estradiol suppression induced by Vorozole, the use of highly sensitive analytical methods like LC-MS/MS is strongly recommended. These methodologies are essential for the continued development and characterization of aromatase inhibitors in both research and clinical settings.
References
- 1. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Challenges of measuring accurate estradiol levels in aromatase inhibitor‐treated postmenopausal breast cancer patients on vaginal estrogen therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-Vorozole Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (Rac)-Vorozole for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective third-generation non-steroidal aromatase inhibitor.[1][2][3][4] It competitively and reversibly binds to the cytochrome P450 heme component of the aromatase enzyme (CYP19A1).[1][2] This inhibition blocks the conversion of androgens (like testosterone (B1683101) and androstenedione) to estrogens (estradiol and estrone), which is the final and rate-limiting step in estrogen biosynthesis.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve many organic compounds.
Q3: What are the typical working concentrations for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on its potent enzymatic inhibition, concentrations in the low nanomolar range are often effective for aromatase inhibition.[1][3] For cell-based assays, a concentration range of 1 nM to 1 µM is a common starting point for dose-response experiments.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] DMSO is hygroscopic (absorbs moisture from the air), which can affect compound stability over time.[7] Ensure vials are tightly sealed.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Q: I observed a precipitate in my cell culture medium after adding the this compound DMSO stock solution. What could be the cause and how can I prevent this?
A: Precipitation of hydrophobic compounds like Vorozole (B144775) upon dilution of a DMSO stock into aqueous cell culture media is a common issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5% for most cell lines, as higher concentrations can be cytotoxic and cause precipitation.[8][9][10] Always include a vehicle control (medium with the same final DMSO concentration as the highest Vorozole concentration) in your experiments to assess solvent toxicity.[10] |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution. To avoid this, pre-warm the cell culture medium to 37°C. Add the Vorozole stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion. |
| High Final Vorozole Concentration | The intended working concentration of Vorozole may exceed its solubility limit in the final aqueous solution. Try lowering the final concentration of Vorozole. If a high concentration is necessary, you may need to slightly increase the final DMSO percentage, but be mindful of potential toxicity. |
| Temperature Differences | Adding a cold stock solution to warm media can sometimes cause precipitation.[11] Allow the Vorozole stock solution to equilibrate to room temperature before adding it to the pre-warmed (37°C) cell culture medium. |
| Incomplete Dissolution of Stock | Ensure that your this compound is fully dissolved in DMSO before preparing your working solutions. If you observe any particulates in your stock, you can try gentle warming or brief sonication to aid dissolution. |
Issue 2: Unexpected or Lack of Biological Effect
Q: My in vitro experiment with this compound did not show the expected effect on cell viability or aromatase activity. What are the possible reasons?
A: Several factors can contribute to a lack of the expected biological response.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 3: Potential Off-Target Effects
Q: I am observing cellular effects at high concentrations of this compound that may not be related to aromatase inhibition. Could there be off-target effects?
A: Yes, while Vorozole is highly selective for aromatase, off-target effects can occur, especially at higher concentrations.
-
Cytochrome P450 Inhibition: Vorozole can inhibit other cytochrome P450 enzymes, although with much lower potency than for aromatase (CYP19A1). For instance, it has been shown to be a moderate inhibitor of CYP1A1 and a weak inhibitor of CYP2A6 and CYP3A4.[12][13] If your experimental system is sensitive to the inhibition of these enzymes, you may observe off-target effects. It is recommended to use the lowest effective concentration of Vorozole that achieves the desired level of aromatase inhibition to minimize the risk of off-target effects.
-
Cell Viability: High concentrations of Vorozole may induce cytotoxicity that is independent of its aromatase-inhibiting activity. It is crucial to perform a dose-response curve for cell viability to distinguish between targeted anti-proliferative effects (in estrogen-dependent cells) and general cytotoxicity.
Quantitative Data
Table 1: IC₅₀ Values of this compound for Aromatase Inhibition
| System | IC₅₀ (nM) | Reference |
| Human Placental Aromatase | 1.38 | [1] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 | [1] |
| CYP19A1 (Aromatase) | 4.17 | [12] |
Table 2: IC₅₀ Values of this compound for Other Cytochrome P450 Enzymes
| Enzyme | IC₅₀ (µM) | Reference |
| CYP1A1 | 0.469 | [12][13] |
| CYP1B1 | 17-21 | [12] |
| CYP2A6 | 24.4 | [12][13] |
| CYP3A4 | 98.1 | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Activity Assay (Fluorometric)
This protocol describes a method to determine the IC₅₀ value of this compound using a fluorometric assay with human recombinant aromatase.
Caption: Workflow for a fluorometric aromatase activity assay.
A. Materials and Reagents
-
Recombinant Human Aromatase (CYP19A1)
-
This compound (Test Inhibitor)
-
Letrozole (Positive Control Inhibitor)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin (B35378) - MFC)[5]
-
NADPH Generating System
-
White, opaque 96-well microplate
-
Fluorescence microplate reader
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Aromatase Assay Buffer. A typical concentration range to test would be 0.01 nM to 1 µM.
-
Prepare a stock solution of the positive control, Letrozole (e.g., 100 nM final concentration).
-
-
Reaction Setup:
-
To each well of the 96-well plate, add the appropriate reagents. Include wells for:
-
No-enzyme background control.
-
No-inhibitor (100% activity) control.
-
Positive control inhibitor (Letrozole).
-
Test inhibitor (serial dilutions of this compound).
-
-
-
Pre-incubation:
-
Pre-incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the Aromatase Substrate and NADPH generating system to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at an excitation wavelength of ~488 nm and an emission wavelength of ~527 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of adherent cells.
A. Materials and Reagents
-
Adherent cells cultured in a 96-well plate
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader (absorbance at 570 nm)
B. Experimental Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of Vorozole. Include a vehicle control (medium with the highest final DMSO concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results to determine the effect of this compound on cell viability.
-
Protocol 3: Western Blotting for Aromatase Expression
This protocol provides a general workflow for analyzing the expression of aromatase protein in cells treated with this compound.
Caption: Workflow for Western blotting of aromatase.
A. Materials and Reagents
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against aromatase
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
B. Experimental Procedure
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against aromatase (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane and re-probe with an antibody against a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the aromatase protein levels to the loading control.
-
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jtgga.org [jtgga.org]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Vorozole
Welcome to the technical support center for the chiral separation of Vorozole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of this non-steroidal aromatase inhibitor. Since the pharmacological activity of Vorozole resides primarily in its (+)-(S)-isomer, achieving robust and reliable chiral separation is critical for accurate research and quality control.
This guide draws upon established methods for the chiral separation of structurally related triazole-based aromatase inhibitors to provide a strong starting point for method development and to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic techniques are suitable for the chiral separation of Vorozole?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of Vorozole and related triazole compounds. Capillary Electrophoresis (CE) with a chiral selector is also a viable alternative that can offer high efficiency.
Q2: What type of chiral stationary phase (CSP) is recommended for Vorozole?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the chiral resolution of triazole aromatase inhibitors. Columns such as Chiralpak® AD-RH, Chiralcel® OD-RH, and Chiralcel® OJ-R have been successfully used for similar compounds.
Q3: What are typical mobile phases for the chiral HPLC separation of Vorozole?
A3: For reversed-phase HPLC, mobile phases typically consist of a mixture of an aqueous buffer (e.g., water with a pH-adjusting additive) and an organic modifier like acetonitrile (B52724) (MeCN) or 2-propanol (2-PrOH). The ratio of the organic modifier to the aqueous phase is a critical parameter for optimizing resolution.
Q4: Can additives in the mobile phase improve the separation of Vorozole enantiomers?
A4: Yes, small amounts of acidic or basic additives can significantly impact peak shape and resolution. For triazole compounds, which can have basic properties, the addition of a small percentage of a basic modifier like diethylamine (B46881) (DEA) to a normal-phase mobile phase, or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a reversed-phase mobile phase, can improve peak symmetry and selectivity.
Q5: How does temperature affect the chiral separation of Vorozole?
A5: Temperature can influence the thermodynamics of the chiral recognition process. It is an important parameter to optimize, as changes in temperature can affect retention times, selectivity, and resolution. A systematic study of temperature effects is recommended during method development.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for the Vorozole enantiomers, consider the following troubleshooting steps.
Logical Workflow for Troubleshooting Poor Resolution
Technical Support Center: Enhancing (Rac)-Vorozole Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of (Rac)-Vorozole in animal studies.
Troubleshooting Guide
Problem: Low or variable oral bioavailability of this compound observed in pharmacokinetic studies.
Low and variable oral bioavailability of this compound can be attributed to its poor aqueous solubility and/or dissolution rate in the gastrointestinal tract. As a small molecule, its absorption can be limited by how well it dissolves in gut fluids.
Potential Causes and Solutions
| Potential Cause | Recommended Actions |
| Poor Aqueous Solubility | This compound may have low intrinsic solubility in water and at physiological pH ranges. This can lead to incomplete dissolution in the gastrointestinal tract before it can be absorbed. |
| Slow Dissolution Rate | The crystalline form of the drug may dissolve too slowly to be fully absorbed as it passes through the gastrointestinal tract. |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available. |
| P-glycoprotein (P-gp) Efflux | This compound could be a substrate for efflux transporters like P-gp, which actively pump the drug from intestinal cells back into the gut lumen, thereby limiting its net absorption. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assay
Objective: To determine the aqueous solubility of this compound at different pH values simulating the gastrointestinal tract.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8
-
HPLC-grade water, acetonitrile, and methanol
-
Validated HPLC-UV or LC-MS/MS method for this compound quantification
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Prepare supersaturated solutions by adding an excess amount of this compound to each pH buffer in separate vials.
-
Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Control formulation (e.g., suspension in 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)
-
Centrifuge
-
Validated LC-MS/MS method for this compound quantification in plasma
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation or control formulation via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The absolute bioavailability can be determined by comparing the AUC from oral administration to the AUC from intravenous administration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor bioavailability of this compound?
A1: While some sources state that Vorozole has excellent oral bioavailability[2], challenges can arise in preclinical animal studies due to its nature as a poorly water-soluble compound. Low aqueous solubility is a major hurdle for the formulation and development of new chemical entities.[3][4][5] The bioavailability of a drug is dependent on its solubility and permeability.[6]
Q2: We are having difficulty preparing a consistent and stable dosing formulation for our animal studies. The compound precipitates out of solution. What can we do?
A2: This is a common challenge with poorly soluble compounds. Several formulation strategies can be employed to improve the solubility and stability of this compound for oral administration in animal studies. These include particle size reduction (micronization or nanocrystallization), the use of amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][7][8]
Q3: What are amorphous solid dispersions and how can they improve bioavailability?
A3: Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymeric carrier in an amorphous state. This high-energy form of the drug has a higher apparent solubility and dissolution rate compared to its crystalline form, which can lead to improved bioavailability.[9]
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Co-administration with absorption enhancers or inhibitors of P-glycoprotein could potentially improve the bioavailability of this compound if its absorption is limited by these mechanisms. However, this requires further investigation to identify specific and safe agents for this purpose.
Q5: Are there any known P450 enzymes that metabolize this compound?
Visualizations
Caption: Troubleshooting workflow for addressing low bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
degradation pathways of (Rac)-Vorozole under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of (Rac)-Vorozole under experimental conditions. As there is limited direct literature on the forced degradation of Vorozole, this guide is based on established principles of forced degradation studies and data from structurally related triazole-containing aromatase inhibitors, such as Letrozole, and other triazole compounds like Voriconazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the structure of Vorozole, which includes a triazole ring, a benzotriazole (B28993) moiety, and a chlorophenyl group, the most probable degradation pathways under forced conditions are hydrolysis, oxidation, and photolysis. Key transformations may include oxidation of the triazole ring and cleavage of chemical bonds under harsh conditions.
Q2: Which analytical techniques are most suitable for analyzing Vorozole and its degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for separating and quantifying Vorozole from its degradation products.[1] Mass spectrometry (MS/MS) can be coupled with HPLC to identify the structure of the degradation products.[1]
Q3: What is the typical percentage of degradation to aim for in forced degradation studies?
A3: The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[2] This range is sufficient to demonstrate that the analytical method is stability-indicating without generating an overly complex degradation profile.
Q4: What if no degradation is observed under standard stress conditions?
A4: If Vorozole appears stable under initial stress conditions, more aggressive conditions may be necessary. This can include increasing the concentration of the stress agent (e.g., acid, base, or oxidizing agent), elevating the temperature, or extending the exposure time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed. | - Insufficient stress conditions (concentration, temperature, duration).- High intrinsic stability of the molecule. | - Increase the concentration of the stressor (e.g., use 1M HCl or NaOH).- Elevate the temperature (e.g., to 80°C), but be mindful of potential changes in reaction mechanisms.- Extend the duration of the study. |
| Multiple, poorly resolved peaks in the chromatogram. | - Sub-optimal HPLC method.- Extensive degradation leading to a complex mixture of products. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature.- Reduce the severity of the stress conditions to achieve less degradation. |
| Mass imbalance in the assay. | - Co-elution of degradation products with the parent drug.- Degradation products not being detected by the UV detector at the chosen wavelength.- Formation of non-UV active or volatile degradation products. | - Check peak purity using a photodiode array (PDA) detector.- Analyze samples at multiple wavelengths to ensure all products are detected.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel. |
| Unexpected peak in the control sample (unstressed). | - Contamination of the sample, solvent, or glassware.- Degradation of the stock solution. | - Prepare fresh solutions and use high-purity solvents.- Verify the stability of the stock solution over the analysis time. |
Experimental Protocols
The following are detailed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines and studies on similar compounds.
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and add an equal volume of 1N HCl for acid hydrolysis or 1N NaOH for base hydrolysis.
-
Conditions: Reflux the solutions at 60-80°C for several hours.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralize them, and dilute to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (3-30%).
-
Conditions: Keep the solution at room temperature and protect it from light.
-
Sampling: Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours) and quench the reaction if necessary before diluting for HPLC analysis.
3. Thermal Degradation:
-
Procedure: Expose a solid sample of this compound to dry heat in a calibrated oven.
-
Conditions: Maintain the temperature at a high level (e.g., 80°C) for an extended period (e.g., up to 7 days).
-
Sampling: At set intervals, dissolve a portion of the solid sample in a suitable solvent for HPLC analysis.
4. Photolytic Degradation:
-
Procedure: Expose a solution of this compound (in a photostable container) and a solid sample to a light source.
-
Conditions: Use a photostability chamber that provides exposure to both UV and visible light, as specified by ICH Q1B guidelines.
-
Sampling: Analyze the samples at appropriate time points to determine the extent of degradation.
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 1N HCl, 80°C, 24h | 12% | 2 | DP-H1 |
| 1N NaOH, 80°C, 12h | 18% | 3 | DP-H2 |
| 30% H₂O₂, RT, 24h | 15% | 2 | DP-O1 |
| Dry Heat, 80°C, 7 days | 8% | 1 | DP-T1 |
| Photolytic (ICH Q1B) | 10% | 2 | DP-P1 |
Table 2: Retention Times of this compound and its Hypothetical Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.2 |
| DP-H1 | 12.8 |
| DP-H2 | 10.5 |
| DP-O1 | 13.1 |
| DP-T1 | 14.5 |
| DP-P1 | 11.9 |
Visualizations
The following diagrams illustrate the inferred degradation pathways of this compound and a general experimental workflow for forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
Caption: Inferred degradation pathways of this compound.
References
minimizing off-target effects of (Rac)-Vorozole in cell lines
Welcome to the technical support center for (Rac)-Vorozole. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell lines while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective third-generation non-steroidal aromatase inhibitor.[1][2][3] Its primary mechanism of action is the reversible inhibition of the cytochrome P450 aromatase enzyme (CYP19A1), which is responsible for the final step of estrogen biosynthesis – the conversion of androgens to estrogens. The dextro-isomer of Vorozole is responsible for most of the aromatase inhibition activity.[1]
Q2: How potent and selective is this compound?
Vorozole is a very potent inhibitor of aromatase with IC50 values in the nanomolar range (e.g., 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells).[1] It exhibits a high degree of selectivity, with a reported selectivity margin of up to 10,000-fold for aromatase inhibition compared to other cytochrome P450-dependent reactions.[2] Off-target effects on other steroid receptors are not observed at concentrations up to 10 µM.[1]
Q3: What are the potential off-target effects of this compound?
While highly selective, at concentrations significantly exceeding the IC50 for aromatase, this compound could potentially interact with other cytochrome P450 enzymes. It is crucial to use the lowest effective concentration to minimize the risk of such off-target activities.
Q4: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify the lowest concentration that achieves the desired level of aromatase inhibition without inducing cytotoxicity or off-target effects.
Q5: What are the signs of off-target effects or cytotoxicity in my cell culture?
Signs of off-target effects or cytotoxicity can include:
-
Unexpected changes in cell morphology.
-
A significant decrease in cell viability at concentrations close to the effective dose.
-
Phenotypes that cannot be rescued by the addition of downstream products of the target pathway (e.g., estradiol).
-
Inconsistent results with other structurally different aromatase inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration. See Protocol 1: Dose-Response and Cytotoxicity Assessment. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control. | |
| Cell line is particularly sensitive. | Decrease the incubation time with Vorozole. | |
| Inconsistent or unexpected results | Off-target effects. | Confirm your phenotype using a structurally different aromatase inhibitor (e.g., letrozole, anastrozole). Perform a rescue experiment by adding estradiol (B170435) to your cell culture. See Protocol 2: Estradiol Rescue Experiment. |
| Degradation of Vorozole. | Prepare fresh stock solutions of Vorozole from a reputable source. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Lack of expected biological effect | Insufficient inhibition of aromatase. | Increase the concentration of Vorozole based on your dose-response data. Ensure your cells express functional aromatase. |
| Cell line is not dependent on local estrogen synthesis. | Confirm aromatase expression in your cell line via qPCR or Western blot. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound for its on-target enzyme, aromatase.
| Target | System | IC50 |
| Aromatase | Human Placental | 1.38 nM[1] |
| Aromatase | Cultured Rat Ovarian Granulosa Cells | 0.44 nM[1] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the optimal concentration range of this compound for aromatase inhibition and to assess its cytotoxic effects.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO) and a no-treatment control.
-
Treatment: Remove the medium from the cells and add the prepared Vorozole dilutions.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the Vorozole concentration to determine the IC50 for cytotoxicity. The optimal concentration for your experiments should be well below this cytotoxic IC50.
Protocol 2: Estradiol Rescue Experiment
Objective: To confirm that the observed phenotype is due to the inhibition of aromatase.
Methodology:
-
Experimental Setup: Set up your experiment with the following conditions:
-
No treatment control
-
Vehicle control
-
Effective, non-toxic concentration of this compound (determined from Protocol 1)
-
This compound + a physiological concentration of 17β-estradiol (e.g., 1-10 nM)
-
-
Treatment and Incubation: Treat the cells as per your standard experimental protocol.
-
Phenotypic Analysis: Analyze the endpoint of your experiment (e.g., cell proliferation, gene expression).
-
Interpretation: If the phenotype induced by Vorozole is rescued (reversed) by the addition of estradiol, it strongly suggests that the effect is on-target.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating suspected off-target effects.
References
techniques to improve the efficiency of (Rac)-Vorozole synthesis
Welcome to the technical support center for the synthesis of (Rac)-Vorozole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as 6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, is typically approached through a convergent synthesis. This involves the preparation of two key intermediates: a substituted benzotriazole (B28993) moiety and a triazole-containing arylmethyl group. These intermediates are then coupled to form the final product. A common route involves the synthesis of a 6-(halomethyl)-1-methyl-1H-benzotriazole derivative which is then reacted with a pre-formed salt of 1H-1,2,4-triazole and 4-chlorobenzaldehyde (B46862) or a derivative.
Q2: What are the main challenges encountered in the synthesis of this compound?
A2: A significant challenge in the synthesis of Vorozole and its analogs is controlling regioselectivity during the alkylation of the benzotriazole and triazole rings. For instance, in the final step of synthesizing radiolabeled [N-methyl-11C]Vorozole from its precursor nor-vorozole, methylation can occur at different nitrogen atoms of the benzotriazole ring, leading to the formation of three distinct regioisomers.[1] One of these isomers can be particularly difficult to separate from the desired product using standard chromatographic techniques.[1]
Q3: How can the issue of regioisomer formation be addressed?
A3: The formation of hard-to-separate regioisomers can be tackled by optimizing the purification method. For the separation of [N-methyl-11C]Vorozole isomers, a modified High-Performance Liquid Chromatography (HPLC) method utilizing a pentafluorophenylpropyl (PFPP) bonded silica (B1680970) column has been shown to achieve baseline separation.[1] This approach is more effective than traditional C18 columns for this specific separation challenge.
Q4: Are there any general tips for improving the efficiency of triazole synthesis reactions?
A4: Yes, several general practices can enhance the efficiency of triazole synthesis. Ensuring the purity of starting materials and using anhydrous solvents is crucial, as impurities and water can lead to side reactions and reduced yields. For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended. Additionally, optimizing reaction conditions such as temperature and reaction time can significantly impact the outcome.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the final coupling step | Incomplete reaction; formation of side products; suboptimal reaction conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the base used for deprotonating the triazole is strong enough and used in the correct stoichiometry.- Optimize the reaction temperature and time. Prolonged reaction times or excessive heat can lead to decomposition.- Use a phase-transfer catalyst to improve the reaction rate and yield. |
| Difficulty in separating the desired product from regioisomers | Similar polarity of the isomers leading to co-elution in standard chromatography. | - Employ specialized HPLC columns, such as a pentafluorophenylpropyl (PFPP) column, which offers different selectivity compared to standard C18 columns.[1]- Adjust the mobile phase composition and pH to maximize the resolution between the isomers. |
| Formation of unexpected byproducts | Side reactions due to reactive intermediates or impurities in the starting materials. | - Purify all starting materials and intermediates before use.- Use purified and anhydrous solvents.- Run the reaction under an inert atmosphere to prevent oxidation or other side reactions with atmospheric components.- Characterize the byproducts to understand the side reactions and modify the reaction conditions accordingly. |
| Poor conversion of the starting materials | Insufficient activation of the leaving group; steric hindrance; low reactivity of the nucleophile. | - If using a halomethyl intermediate, consider converting it to a more reactive iodomethyl or tosylmethyl derivative.- Increase the reaction temperature, but monitor for product decomposition.- Use a more polar aprotic solvent to improve the solubility of the reactants and facilitate the reaction. |
Experimental Protocols
Synthesis of 6-(chloromethyl)-1-methyl-1H-benzo[d][1][2][3]triazole (Intermediate 1)
-
N-methylation of 6-(hydroxymethyl)-1H-benzotriazole: The starting material can be reacted with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like methanol (B129727) or DMF.
-
Chlorination of 6-(hydroxymethyl)-1-methyl-1H-benzo[d][1][2][3]triazole: The resulting alcohol can then be converted to the corresponding chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent such as dichloromethane (B109758) or toluene.
Synthesis of this compound from Intermediate 1
This procedure is adapted from the general principles of N-alkylation of triazoles.
-
Preparation of the triazole salt: In a flame-dried flask under an inert atmosphere, add 1H-1,2,4-triazole to a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Coupling reaction: To the suspension of the triazole salt, add a solution of 6-(chloromethyl)-1-methyl-1H-benzo[d][1][2][3]triazole (Intermediate 1) and 4-chlorobenzaldehyde in the same anhydrous solvent.
-
Reaction monitoring and work-up: The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for key steps in the synthesis of Vorozole analogs, based on available literature. Note that specific yields for the non-radiolabeled this compound synthesis are not widely reported.
| Reaction Step | Reactants | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| N-methylation of nor-vorozole | nor-vorozole, [11C]methyl iodide | DMSO | 5M KOH | 90 | 3 min | Not reported | [1] |
| N-alkylation of 1H-1,2,4-triazole | 1H-1,2,4-triazole, substituted benzyl (B1604629) halide | DMF | NaH | Room Temp | 1-2 h | Varies | General Procedure |
| Chlorination of alcohol | 6-(hydroxymethyl)-3-methyl-2(3H)-benzoxazolone, Thionyl chloride | Toluene | - | Reflux | 30 min | Not reported (used in next step without purification) | [2] |
Visualizations
General Synthetic Workflow for this compound
Caption: A generalized workflow for the convergent synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low reaction yields in Vorozole synthesis.
References
- 1. Reinvestigation of the Synthesis and Evaluation of [N-methyl-11C]Vorozole, a Radiotracer Targeting Cytochrome P450 Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-3-methyl-2(3H)-benzoxazolone [mdpi.com]
- 3. Practical synthesis of precursor of [N-methyl-11C]vorozole, an efficient PET tracer targeting aromatase in the brain [ouci.dntb.gov.ua]
Technical Support Center: Addressing Resistance to Vorozole in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Vorozole in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Vorozole and how does it work?
A1: Vorozole is a non-steroidal aromatase inhibitor. Aromatase is an enzyme crucial for the final step of estrogen synthesis. In estrogen receptor-positive (ER+) breast cancer, tumor growth is driven by estrogen. Vorozole competitively and reversibly binds to the aromatase enzyme, blocking estrogen production and thereby inhibiting the growth of hormone-dependent cancer cells.[1][2]
Q2: What are the primary mechanisms of acquired resistance to Vorozole?
A2: Acquired resistance to aromatase inhibitors like Vorozole is a significant clinical challenge. The primary mechanisms include:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependence on the estrogen receptor by upregulating other growth factor pathways, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5]
-
Ligand-Independent ER Activation: The estrogen receptor can become activated in the absence of estrogen through phosphorylation by other signaling molecules, such as those in the PI3K/AKT pathway.
-
Increased Expression of Receptor Tyrosine Kinases: Overexpression of receptors like HER2 (ERBB2) and EGFR can drive cell proliferation and survival, even in the absence of estrogen.[6][7]
-
Epithelial-to-Mesenchymal Transition (EMT): Resistant cells may undergo EMT, leading to increased motility, invasiveness, and a more aggressive phenotype.[6][7]
Q3: Which cancer cell lines are suitable for studying Vorozole resistance?
A3: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-responsive breast cancer as it expresses estrogen and progesterone (B1679170) receptors.[8][9][10][11] Developing Vorozole-resistant sublines from MCF-7 cells is a common and effective approach to investigate the mechanisms of acquired resistance.
Troubleshooting Guides
Scenario 1: Difficulty Establishing a Vorozole-Resistant Cell Line
Q: My cancer cells are not developing resistance to Vorozole despite continuous exposure. What could be the issue?
A:
-
Incorrect Starting Concentration: The initial concentration of Vorozole may be too high, leading to widespread cell death before resistance can emerge. Start with a concentration around the IC10 to IC20 of the parental cell line.
-
Insufficient Treatment Duration: Developing stable resistance is a lengthy process, often taking several months.[1] Be patient and continue the incremental dose escalation.
-
Cell Line Viability: Ensure the parental cell line is healthy and has a consistent doubling time before starting the resistance induction protocol.
-
Incremental Dose Increase: The stepwise increase in Vorozole concentration may be too rapid. A gradual increase of 1.5-2.0-fold is recommended. If significant cell death occurs, reduce the fold-increase to 1.1-1.5.[1]
Scenario 2: Inconsistent Results in Cell Viability Assays
Q: I am getting variable IC50 values for my Vorozole-resistant and parental cell lines. Why might this be happening?
A:
-
Cell Seeding Density: Inconsistent cell numbers plated in your 96-well plates will lead to variability. Ensure you have a homogenous single-cell suspension and that cells are evenly distributed across the wells.
-
Assay Endpoint: The timing of your assay endpoint is critical. IC50 values can be time-dependent.[12] Standardize the incubation time with Vorozole across all experiments.
-
Reagent Quality: Ensure your MTT or other viability assay reagents are properly stored and not expired.
-
DMSO Concentration: High concentrations of DMSO (the solvent for Vorozole) can be toxic to cells. Keep the final DMSO concentration below 1% and consistent across all wells.[1]
Scenario 3: Unexpected Western Blot Results
Q: I am not seeing the expected increase in p-AKT or p-ERK in my Vorozole-resistant cell line. What should I check?
A:
-
Lysate Preparation: Ensure that you are using appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Protein Loading: Inconsistent protein loading can lead to misleading results. Always use a reliable loading control (e.g., β-actin, GAPDH) and normalize the band intensity of your target protein to the loading control.
-
Antibody Quality: The primary antibodies for phosphorylated proteins can be sensitive to storage and handling. Use antibodies from reputable suppliers and follow the recommended dilutions and incubation conditions.
-
Serum Starvation: To observe clear differences in signaling pathway activation upon stimulation (if applicable), it may be necessary to serum-starve the cells before treatment and lysis.
Quantitative Data
Table 1: Comparison of IC50 Values for Vorozole and Letrozole (B1683767) on Various Cytochrome P450 Isoforms.
| Cytochrome P450 Isoform | Vorozole IC50 (µM) | Letrozole IC50 (µM) | Fold Difference (Letrozole/Vorozole) |
| CYP1A1 | 0.469 | 69.8 | ~149 |
| CYP1A2 | >100 | >100 | ~1.03 |
| CYP2A6 | 24.4 | 106 | ~4.34 |
| CYP3A4 | 98.1 | >1000 | >10 |
Data adapted from fluorometric high-throughput screening assays.[13][14]
Table 2: Example of Protein Expression Changes in Letrozole-Resistant Breast Cancer Cells.
| Protein | Fold Change in Resistant vs. Sensitive Cells | Implicated Pathway/Process |
| EGFR | +28 | Growth Factor Signaling |
| HER2 (ERBB2) | +6 | Growth Factor Signaling |
| ERα | -28 | Estrogen Signaling |
| pS2 (TFF1) | -1100 | Estrogen Signaling |
Data from a proteomic analysis of letrozole-resistant LTLT-Ca cells compared to sensitive AC-1 cells.[6][7]
Experimental Protocols
Protocol 1: Generation of a Vorozole-Resistant Cell Line
This protocol describes the generation of a Vorozole-resistant cell line using a stepwise exposure method.[1]
-
Determine the IC50 of the Parental Cell Line:
-
Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of Vorozole for the parental cancer cell line (e.g., MCF-7).
-
-
Initial Exposure:
-
Culture the parental cells in their standard growth medium containing Vorozole at a concentration equal to the IC10 or IC20.
-
-
Monitor and Passage:
-
Monitor the cells for growth. Initially, a significant number of cells may die.
-
When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of Vorozole.
-
-
Dose Escalation:
-
Once the cells show stable growth at the current Vorozole concentration, increase the drug concentration by 1.5 to 2.0-fold.[1]
-
Repeat the monitoring and passaging process.
-
-
Repeat Dose Escalation:
-
Continue this stepwise increase in Vorozole concentration over several months.
-
-
Establish and Characterize the Resistant Line:
-
Once the cells can proliferate in a significantly higher concentration of Vorozole (e.g., 10-fold higher than the parental IC50), the resistant cell line is established.
-
Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve aliquots of the resistant cells at various passages.
-
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps for an MTT assay to measure cell viability and determine the IC50 of Vorozole.[15]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Vorozole in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Vorozole dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the logarithm of the Vorozole concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of PI3K/AKT and MAPK Signaling
This protocol provides a method for analyzing the activation of key signaling pathways in Vorozole-resistant cells.[16][17][18][19]
-
Cell Lysis:
-
Grow parental and Vorozole-resistant cells to 70-80% confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: Estrogen signaling pathway and the mechanism of action of Vorozole.
Caption: Key signaling pathways activated in Vorozole-resistant cancer cells.
Caption: Experimental workflow for developing and characterizing Vorozole resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Signatures of Acquired Letrozole Resistance in Breast Cancer: Suppressed Estrogen Signaling and Increased Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic signatures of acquired letrozole resistance in breast cancer: suppressed estrogen signaling and increased cell motility and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]
- 10. Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of (Rac)-Vorozole in Long-Term Storage
Disclaimer: Publicly available data on the long-term stability and specific degradation pathways of (Rac)-Vorozole is limited. The information provided in this technical support center is based on general principles of pharmaceutical stability testing, guidelines from the International Council for Harmonisation (ICH), and data available for structurally related triazole compounds. The experimental protocols and potential degradation pathways described herein are intended as guidance and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term storage conditions for this compound are not explicitly defined in publicly available literature, general recommendations for pharmaceutical active pharmaceutical ingredients (APIs) suggest storage in well-closed containers at controlled room temperature (20-25°C) with protection from light and moisture. Stability studies should be conducted according to ICH guidelines to establish a definitive shelf-life under specified storage conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of Vorozole, a triazole derivative, potential degradation pathways under long-term storage or stress conditions may include:
-
Hydrolysis: The triazole or other functional groups may be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
-
Oxidation: The molecule could be prone to oxidation, potentially at the nitrogen atoms of the triazole ring or other susceptible sites.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies are crucial to determine the need for light-protective packaging.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products. A common approach is to use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The development and validation of such a method should follow ICH Q2(R1) guidelines and involve forced degradation studies to ensure specificity.
Q4: What are the critical parameters to monitor during a long-term stability study of this compound?
A4: Key parameters to monitor include:
-
Assay: To determine the potency of the active ingredient.
-
Appearance: Any change in color, odor, or physical state.
-
Degradation Products: Identification and quantification of any impurities that form over time.
-
Water Content: To assess the impact of moisture.
-
Dissolution (for solid dosage forms): To ensure the drug release profile is maintained.
Troubleshooting Guides
HPLC Analysis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Silanol (B1196071) interactions with the basic triazole moiety.- Column degradation.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 3-4).- Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program on the autosampler.- Extend the run time to ensure all components from the previous injection have eluted. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Poor Resolution Between this compound and Degradation Products | - Sub-optimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the mobile phase by varying the organic modifier, pH, and buffer concentration.- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl).- Consider a gradient elution method to improve separation. |
Summary of Postulated Long-Term Stability Data for this compound
Note: The following table is a template and does not represent actual experimental data for this compound. It illustrates how quantitative data from a long-term stability study could be presented.
| Timepoint | Storage Condition | Assay (%) | Total Degradation Products (%) | Appearance |
| 0 Months | 25°C / 60% RH | 100.1 | < 0.1 | White to off-white powder |
| 3 Months | 25°C / 60% RH | 99.8 | 0.15 | Conforms |
| 6 Months | 25°C / 60% RH | 99.5 | 0.25 | Conforms |
| 12 Months | 25°C / 60% RH | 99.1 | 0.40 | Conforms |
| 24 Months | 25°C / 60% RH | 98.5 | 0.75 | Conforms |
| 0 Months | 40°C / 75% RH | 100.1 | < 0.1 | White to off-white powder |
| 3 Months | 40°C / 75% RH | 98.2 | 0.90 | Conforms |
| 6 Months | 40°C / 75% RH | 96.5 | 1.80 | Slight yellow tint |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to establish a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by RP-HPLC with a photodiode array (PDA) detector to assess peak purity and identify degradation products.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method for this compound
Objective: To develop and validate a quantitative analytical method for this compound and its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound)
-
Column Temperature: 30°C
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo (if applicable), this compound standard, and forced degradation samples to demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and detector response.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
-
Visualizations
Caption: General workflow for a long-term stability study of a pharmaceutical product.
Caption: Hypothetical degradation pathways for a triazole compound like this compound.
Technical Support Center: Overcoming the Limitations of ¹¹C-Vorozole PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with ¹¹C-Vorozole PET imaging for aromatase quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my ¹¹C-Vorozole PET images low, especially in peripheral tissues?
A1: This is a known limitation of ¹¹C-Vorozole due to its slow in vivo binding kinetics. Optimal signal-to-noise ratios are typically achieved between 50-90 minutes post-injection.[1] At this late time point, the absolute counts are low due to the short 20-minute half-life of Carbon-11, making it challenging to visualize tissues with low levels of aromatase expression.[1]
Q2: I am observing brain uptake that may not be specific to aromatase. What could be the cause?
A2: A radioactive metabolite of ¹¹C-Vorozole is known to be taken up by the brain, which can interfere with the specific signal from aromatase binding and reduce the signal-to-noise ratio.[2] This can complicate the accurate quantification of aromatase expression in the brain. For studies focused on brain aromatase, consider using an alternative tracer like ¹¹C-cetrozole, which has shown higher specificity and a sharper image due to its metabolites not entering the brain.[2][3]
Q3: My research is conducted at a facility without a cyclotron. Is it still possible to perform aromatase PET imaging?
A3: Due to the short 20-minute half-life of Carbon-11, ¹¹C-Vorozole PET studies are restricted to centers with an on-site cyclotron for radiotracer production.[1][4] If a cyclotron is not available, you may need to consider collaborating with an institution that has one or exploring the development and validation of aromatase tracers labeled with a longer-lived isotope, such as Fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes.[1][5]
Q4: How can I differentiate between aromatase availability and its enzymatic activity using PET?
A4: It is a crucial limitation to understand that ¹¹C-Vorozole PET imaging measures aromatase availability (i.e., the density of the enzyme) but not its enzymatic activity.[1] While the absence of aromatase means no estrogen production, changes in enzyme activity can alter tissue estrogen levels without a corresponding change in aromatase expression.[1] To get a complete picture of regional estrogen synthesis, complementary assays that measure enzyme activity or local estrogen levels would be required.
Q5: I am seeing high tracer uptake in the liver. Is this indicative of high aromatase expression?
A5: While ¹¹C-Vorozole does show high uptake in the liver, this binding is not entirely specific to aromatase.[6][7][8] Studies have shown that this uptake is not blockable by pretreatment with the aromatase inhibitor letrozole (B1683767), suggesting a significant component of non-specific binding.[6][7][8] Therefore, caution should be exercised when interpreting liver uptake data as a direct measure of aromatase expression.
Troubleshooting Guides
Issue 1: Poor Image Quality and Low Signal in Peripheral Organs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Acquisition Timing | Acquire PET emission data between 50-90 minutes post-injection of ¹¹C-Vorozole.[1] | Improved signal-to-noise ratio for tissues with sufficient aromatase expression. |
| Low Aromatase Expression in Target Tissue | For tissues with inherently low aromatase levels, consider using tracers labeled with longer-lived isotopes like ¹⁸F to allow for longer acquisition times and better count statistics.[1] | Enhanced visualization and more reliable quantification in low-uptake regions. |
| Patient Motion Artifacts | Ensure proper patient positioning and immobilization. Use motion correction software if available. Respiratory gating may be necessary for thoracic and abdominal imaging. | Reduced blurring and improved accuracy of tracer uptake measurement. |
Issue 2: Inaccurate Quantification of Aromatase in the Brain
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference from Radioactive Metabolites | For brain imaging, consider using ¹¹C-cetrozole, an alternative tracer whose radioactive metabolites do not cross the blood-brain barrier.[2][3] | Higher signal-to-noise ratio and more accurate quantification of brain aromatase. |
| Inappropriate Data Analysis Model | The choice of kinetic model can impact quantification. While a reversible two-compartment model can describe ¹¹C-Vorozole uptake, graphical analysis or tissue-to-plasma ratios may be suitable for different regions.[9] For low-uptake regions, graphical analysis may provide more reliable estimates of total distribution volume (VT) than tissue-to-plasma ratios.[9] | More robust and reliable quantification of aromatase binding. |
Experimental Protocols
Protocol 1: Baseline and Blocking ¹¹C-Vorozole PET Imaging for Breast Cancer
This protocol is adapted from studies validating ¹¹C-Vorozole PET for measuring aromatase expression in breast cancer.[10][11]
1. Subject Preparation:
-
Subjects should be postmenopausal women with newly diagnosed, biopsy-confirmed breast cancer.[10][11]
-
Obtain informed consent and ensure institutional review board approval.
2. Baseline Scan:
-
Administer ¹¹C-Vorozole intravenously (e.g., 111–296 MBq).[6]
-
Commence PET emission data collection from 40 to 90 minutes after injection.[10][11]
3. Blocking Scan:
-
Two hours prior to the second scan, administer a single oral dose of 2.5 mg of letrozole.[10][11]
-
Repeat the ¹¹C-Vorozole injection and PET data acquisition as in the baseline scan.
4. Data Analysis:
-
Reconstruct PET images and co-register with anatomical imaging (e.g., CT or MRI).
-
Draw regions of interest (ROIs) around the tumor, contralateral healthy breast tissue, and other relevant areas.
-
Calculate the mean and maximal Standardized Uptake Values (SUVs) for each ROI at baseline and after letrozole administration.[10][11]
-
Determine the SUV ratio of the tumor to non-tumor tissue.[10]
Quantitative Data Summary
Table 1: Comparison of ¹¹C-Vorozole and ¹¹C-Cetrozole for Brain Aromatase Imaging
| Characteristic | ¹¹C-Vorozole | ¹¹C-Cetrozole | Reference |
| Specificity & Selectivity | Lower | Higher | [2][3] |
| Signal-to-Noise Ratio | Lower | Higher | [2] |
| Radioactive Metabolites in Brain | Yes | No | [2][3] |
| Image Sharpness | Lower | Higher | [2] |
Table 2: Representative ¹¹C-Vorozole SUVmean in Overexpressing vs. Non-Overexpressing Breast Tumors
| Tumor Aromatase Status | SUVmean Range | SUV Ratio to Contralateral Breast | Reference |
| Overexpressing | 2.47 - 13.6 | > 1.1 | [10] |
| Non-Overexpressing | 0.8 - 1.8 | ≤ 1.0 | [10][11] |
Visualizations
Caption: Workflow for ¹¹C-Vorozole PET Imaging Experiments.
Caption: Aromatase-mediated estrogen synthesis and ¹¹C-Vorozole interaction.
Caption: Decision tree for troubleshooting brain ¹¹C-Vorozole PET studies.
References
- 1. cog133.com [cog133.com]
- 2. 11C-cetrozole: an improved C-11C-methylated PET probe for aromatase imaging in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of brain aromatase in humans and rhesus monkeys by 11C-labeled cetrozole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minocyclinehcl.com [minocyclinehcl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Aromatase imaging with [N-methyl-11C]vorozole PET in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatase imaging with [N-methyl-C-11]vorozole PET in healthy men and women (Journal Article) | OSTI.GOV [osti.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Studies with 11C-Vorozole PET Detect Overexpression of Intratumoral Aromatase in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(Rac)-Vorozole versus Letrozole in aromatase inhibition studies
An Objective Comparison of (Rac)-Vorozole and Letrozole (B1683767) in Aromatase Inhibition
For researchers and professionals in drug development, understanding the nuances between aromatase inhibitors is critical for advancing cancer therapy. This guide provides a detailed comparison of this compound and Letrozole, two third-generation non-steroidal aromatase inhibitors. While both were developed to treat hormone-receptor-positive breast cancer in postmenopausal women, their clinical trajectories have diverged significantly. Letrozole has become a standard-of-care treatment, whereas the development of Vorozole (B144775) was halted after Phase III trials failed to demonstrate a survival advantage over existing therapies.[1]
This document delves into their comparative inhibitory potency, selectivity, and the experimental findings that define their profiles.
Mechanism of Action: Competitive Inhibition of Aromatase
Both Vorozole and Letrozole are triazole derivatives that function as potent, reversible, and competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1).[2][3] They bind to the heme group of the enzyme's cytochrome P450 moiety, thereby blocking the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[4] This reduction in circulating estrogen levels deprives hormone-dependent breast cancer cells of the signals they need to grow and proliferate.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of Vorozole and Letrozole have been quantified in various studies. While both are potent inhibitors of their target, aromatase (CYP19A1), they exhibit different profiles against other cytochrome P450 enzymes, which has implications for their selectivity and potential side effects.
In Vitro Inhibitory Potency (IC50 & Ki)
The following table summarizes the key inhibitory values for both compounds against aromatase and other major hepatic CYP450 enzymes. Lower values indicate greater potency.
| Target Enzyme | Parameter | This compound | Letrozole | Reference(s) |
| Aromatase (CYP19A1) | IC50 | 4.17 nM | 7.27 nM | [5] |
| 1.38 nM | 0.3 nM** | [6][7] | ||
| Ki | 0.9 nM | 1.6 nM | [5] | |
| CYP1A1 | IC50 | 0.469 µM | 69.8 µM | [5][8] |
| CYP1A2 | IC50 | 321 µM | 332 µM | [5] |
| CYP2A6 | IC50 | 24.4 µM | 106 µM | [5][8] |
| CYP3A4 | IC50 | 98.1 µM | >1000 µM*** | [5][8] |
| Value obtained from studies using human placental aromatase. | ||||
| **Value obtained from studies using a fluorogenic assay kit. | ||||
| ***Letrozole showed <10% inhibition at a concentration of 1 mM. |
Data from these studies indicate that while both compounds are potent, nanomolar inhibitors of aromatase, their selectivity profiles differ. Vorozole is a significantly more potent inhibitor of CYP1A1 and a moderate inhibitor of CYP2A6 and CYP3A4, whereas Letrozole is a very weak inhibitor of these enzymes.[5][8] The moderate inhibition of CYP3A4 by Vorozole has been suggested as a potential reason for its observed accumulation in the liver.[5]
Clinical Efficacy: Estrogen Suppression and Tumor Response
Clinical trials have provided data on the in vivo efficacy of both drugs in postmenopausal women with advanced breast cancer.
| Efficacy Parameter | This compound | Letrozole | Reference(s) |
| Plasma Estradiol Suppression | ~90% (up to 91% at 1 mg/day) | >95% (aromatization inhibition >98.9%) | [3][9][10] |
| Objective Response Rate (ORR) | 9.7% - 21% (in Phase II/III trials) | 19.1% - 24% (in trials vs. anastrozole (B1683761)/megestrol) | [11][12][13][14] |
Letrozole has demonstrated a capacity for slightly greater estrogen suppression in vivo.[10][15][16] In comparative clinical trials against other agents, Letrozole also tended to show higher objective response rates than those reported for Vorozole in its respective trials.[11][13][14]
Experimental Protocols
The data presented above were generated using established and reproducible scientific methodologies. Below are detailed summaries of the key experimental protocols employed.
In Vitro Cytochrome P450 Inhibition Assay
This protocol is based on the methodology used to determine the IC50 values for Vorozole and Letrozole against a panel of human CYP450 enzymes.[5]
-
Enzyme and Substrate Preparation : Recombinant human cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2A6, CYP3A4, and CYP19A1), expressed in baculovirus-infected insect cells, are used. A specific fluorogenic substrate is selected for each enzyme.
-
Reaction Mixture : The reaction is conducted in a 96-well plate format. Each well contains a potassium phosphate (B84403) buffer, the respective CYP450 enzyme, and a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Inhibitor Addition : this compound or Letrozole is added to the wells at a range of concentrations.
-
Incubation : The reaction is initiated by the addition of the fluorogenic substrate and incubated at 37°C.
-
Fluorescence Measurement : After incubation, the reaction is stopped, and the fluorescence of the metabolite produced is measured using a fluorescence plate reader.
-
Data Analysis : The percentage of inhibition at each concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.
Clinical Trial Protocol Example: Vorozole vs. Megestrol (B1676162) Acetate (B1210297)
This protocol is a summary of the design for a randomized, open-label, multicenter Phase III trial.[11]
-
Patient Population : The study enrolled postmenopausal women with advanced breast cancer whose disease had progressed following treatment with tamoxifen.
-
Randomization : A total of 452 patients were randomly assigned to one of two treatment arms.
-
Treatment Arms :
-
Arm 1 : Vorozole, administered orally at a dose of 2.5 mg once daily.
-
Arm 2 : Megestrol Acetate (MA), administered orally at a dose of 40 mg four times per day.
-
-
Primary Endpoints : The primary measures of efficacy were tumor response rate and safety.
-
Secondary Endpoints : Secondary outcomes included clinical benefit rate (complete response + partial response + stable disease for >6 months), duration of response, time to progression, overall survival, and quality of life.
-
Assessment : Tumor response was evaluated according to standard oncological criteria. Safety and tolerability were monitored by recording adverse events. Quality of life was assessed using a standardized questionnaire.
-
Statistical Analysis : The efficacy and safety data from the two arms were compared using appropriate statistical methods to determine if there were significant differences between the treatments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients. North American Vorozole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Letrozole in advanced breast cancer: the PO25 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Vorozole Enantiomers: A Comparative Guide
An objective analysis of the stereoselective activity of Vorozole (B144775), a potent non-steroidal aromatase inhibitor, reveals a significant difference in the in vivo efficacy between its dextro- and levo-enantiomers. Experimental data from preclinical and clinical studies consistently demonstrate that the (+)-enantiomer is the pharmacologically active agent responsible for the potent aromatase inhibition and subsequent anti-tumor effects.
Vorozole, a triazole derivative, operates as a highly selective and potent inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the biosynthesis of estrogens.[1][2][3][4] Its clinical utility, particularly in the context of hormone-receptor-positive breast cancer in postmenopausal women, is well-documented.[5][6][7][8] However, the therapeutic action of Vorozole is almost exclusively attributed to its dextro-rotatory enantiomer, (+)-Vorozole (also known as R83842).[3][4] This guide provides a comparative overview of the in vivo efficacy of the Vorozole enantiomers, supported by experimental data and methodologies.
Comparative Efficacy in Preclinical Models
In vivo studies utilizing the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats have provided definitive evidence of the stereospecific action of Vorozole enantiomers.[9]
Key Findings:
-
(+)-Vorozole: At a dose of 2.5 mg/kg administered orally twice daily for 42 days, (+)-Vorozole demonstrated a profound anti-tumor effect, reducing tumor growth by 90% or more.[9] This level of efficacy was comparable to that of ovariectomy, the surgical removal of the ovaries, which eliminates the primary source of estrogen production.[9] Furthermore, (+)-Vorozole treatment led to a significant reduction in the number of existing tumors and prevented the emergence of new ones.[9]
-
(-)-Vorozole: In stark contrast, the levo-enantiomer, (-)-Vorozole, administered at the same dose and duration, exhibited no significant effect on tumor growth.[9] This lack of activity underscores the stereoselective nature of Vorozole's interaction with the aromatase enzyme.
The following table summarizes the key preclinical efficacy data:
| Enantiomer | Dose (mg/kg, p.o., b.i.d.) | Treatment Duration (days) | Tumor Growth Inhibition | Reference |
| (+)-Vorozole | 2.5 | 42 | ≥ 90% | [9] |
| (-)-Vorozole | 2.5 | 42 | No significant effect | [9] |
| Ovariectomy | N/A | N/A | ≥ 90% | [9] |
Endocrine Effects in Preclinical Models
The anti-tumor activity of Vorozole is a direct consequence of its ability to suppress estrogen biosynthesis. In vivo studies have quantified the impact of (+)-Vorozole on circulating hormone levels.
Key Findings:
-
Estradiol (B170435) Suppression: Treatment with (+)-Vorozole significantly reduced serum estradiol levels in rats to those observed in ovariectomized animals, confirming its potent aromatase-inhibiting activity in vivo.[9]
-
Other Hormonal Changes: While progesterone (B1679170) levels were lowered, the effect was less pronounced than that seen after ovariectomy. Conversely, serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations increased, though to a lesser extent than in the ovariectomized group.[9] Notably, androgen levels, which decreased or were undetectable after ovariectomy, were markedly elevated following (+)-Vorozole treatment, a predictable consequence of aromatase blockade.[9]
Clinical Efficacy of (+)-Vorozole
Clinical trials in postmenopausal women with advanced breast cancer have consistently demonstrated the efficacy of (+)-Vorozole (referred to as Vorozole in clinical literature) as a potent and selective aromatase inhibitor.[1][2][5][6][8]
Key Findings:
-
Estrogen Suppression: Single oral doses of Vorozole (racemate, with the activity attributed to the dextro-enantiomer) ranging from 1 to 5 mg resulted in a near-complete inhibition of in vivo aromatase activity, with a 93.0% to 94.4% reduction in the conversion of androstenedione (B190577) to estrone (B1671321).[1] In long-term studies, daily administration of 2.5 mg of (+)-Vorozole led to a significant suppression of serum estradiol, with median reductions of approximately 90%.[8]
-
Clinical Response: In Phase II studies, (+)-Vorozole at a daily dose of 2.5 mg resulted in objective tumor responses (complete or partial remission) in 11% to 33% of postmenopausal women with advanced breast cancer who had progressed on tamoxifen (B1202).[5][8] Disease stabilization was observed in an additional 17% to 52% of patients.[5][8]
The table below summarizes the key clinical efficacy data for (+)-Vorozole:
| Dose (mg, p.o., daily) | Patient Population | Objective Response Rate | Reference |
| 2.5 | Postmenopausal, advanced breast cancer (post-tamoxifen) | 11% | [5] |
| 1, 2.5, 5 | Postmenopausal, advanced breast cancer (post-tamoxifen) | 33% | [8] |
Experimental Protocols
DMBA-Induced Mammary Carcinoma Model in Rats
This protocol is based on the methodology described in the study by De Coster et al. (1992).[9]
-
Induction of Tumors: Female Sprague-Dawley rats are treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce the development of estrogen-dependent mammary adenocarcinomas.
-
Treatment Groups: Once tumors are established, rats are randomized into different treatment groups:
-
Vehicle control
-
(+)-Vorozole (e.g., 2.5 mg/kg, orally, twice daily)
-
(-)-Vorozole (e.g., 2.5 mg/kg, orally, twice daily)
-
Ovariectomy (positive control)
-
-
Drug Administration: The Vorozole enantiomers are administered orally via gavage for a specified period (e.g., 42 days).
-
Tumor Measurement: Tumor size is measured regularly (e.g., weekly) using calipers. Tumor growth or regression is calculated based on these measurements.
-
Hormone Level Analysis: At the end of the study, blood samples are collected to measure serum levels of estradiol, progesterone, LH, FSH, and androgens using appropriate immunoassays.
Clinical Trial in Postmenopausal Women
This protocol is a generalized representation of Phase II studies conducted with (+)-Vorozole.[5][8]
-
Patient Selection: Eligible participants are postmenopausal women with a confirmed diagnosis of advanced, hormone receptor-positive or unknown breast cancer, who have shown disease progression following treatment with tamoxifen.
-
Treatment: Patients receive a fixed daily oral dose of (+)-Vorozole (e.g., 2.5 mg).
-
Efficacy Assessment: Tumor response is evaluated periodically (e.g., every 3 months) using standardized criteria such as the International Union Against Cancer (UICC) criteria. Responses are categorized as complete remission, partial remission, stable disease, or progressive disease.
-
Endocrine Assessment: Blood samples are collected at baseline and at specified intervals during treatment to measure serum concentrations of estradiol, estrone, and other relevant hormones.
-
Safety and Tolerability: Adverse events are monitored and graded throughout the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Vorozole and a typical experimental workflow for evaluating its enantiomers.
Caption: Mechanism of action of (+)-Vorozole in inhibiting estrogen synthesis.
Caption: Experimental workflow for comparing Vorozole enantiomers in vivo.
References
- 1. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of (Rac)-Vorozole's anti-tumor activity in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-tumor activity of (Rac)-Vorozole, a third-generation non-steroidal aromatase inhibitor. Its performance is evaluated against other aromatase inhibitors, supported by experimental data from various preclinical models.
Mechanism of Action
This compound is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By reversibly binding to the heme-iron component of the enzyme, Vorozole (B144775) blocks the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone). This suppression of estrogen production is the primary mechanism behind its anti-tumor activity in estrogen receptor-positive (ER+) breast cancers. The dextro-isomer of Vorozole is responsible for the majority of its aromatase inhibition activity.[1]
In Vitro Potency
This compound demonstrates high potency in in vitro assays, effectively inhibiting aromatase activity at nanomolar concentrations.
| Assay | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| Aromatase Inhibition | Human Placental Aromatase | 1.38 | [1] |
| Aromatase Inhibition | Cultured Rat Ovarian Granulosa Cells | 0.44 | [1] |
Preclinical In Vivo Efficacy
Studies in well-established preclinical models of breast cancer have demonstrated the significant anti-tumor activity of this compound.
Chemically-Induced Mammary Tumor Models
In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, a widely used model for ER+ breast cancer, this compound has shown dose-dependent tumor regression.
| Animal Model | Treatment | Dosage | Tumor Response | Reference |
| DMBA-induced Sprague-Dawley Rats | This compound | 0.25, 1.0, and 4.0 mg/kg/day (oral) for 28 days | Significant regression in tumor size at all doses compared to control. | [2] |
| MNU-induced Rats | Vorozole | 0.08 mg/kg | 20% complete tumor regression | [3] |
| MNU-induced Rats | Vorozole | 0.32 mg/kg | 60% complete tumor regression | [3] |
| MNU-induced Rats | Vorozole | 2.5 mg/kg | 100% complete tumor regression | [3] |
One study found that Vorozole, at a dose of 2.5 mg/kg twice daily, inhibited tumor growth in the DMBA-induced rat mammary carcinoma model to a similar extent as ovariectomy.[4]
Comparison with Other Aromatase Inhibitors
Direct head-to-head preclinical studies comparing the tumor growth inhibition of this compound with current standard-of-care third-generation aromatase inhibitors like letrozole (B1683767) and anastrozole (B1683761) are limited in the public domain. However, comparisons with older generation inhibitors have been documented, primarily in clinical settings. For instance, in clinical trials, Vorozole showed a higher response rate than aminoglutethimide (B1683760) (an older, less selective aromatase inhibitor) and comparable response rates to megestrol (B1676162) acetate.[1]
Signaling Pathways and Cellular Effects
The anti-tumor activity of aromatase inhibitors like Vorozole is mediated through the induction of cell cycle arrest and apoptosis in estrogen-dependent cancer cells.
Caption: Mechanism of this compound's anti-tumor activity.
By inhibiting aromatase, Vorozole leads to estrogen deprivation, which in turn downregulates estrogen receptor signaling. This disruption of a critical growth pathway for ER+ cancer cells can lead to:
-
Cell Cycle Arrest: Primarily at the G0/G1 phase.
-
Apoptosis (Programmed Cell Death): Induction of the apoptotic cascade.
Experimental Protocols
DMBA-Induced Mammary Tumor Model in Rats
This model is a standard for studying hormone-responsive breast cancer.
Caption: Workflow for DMBA-induced mammary tumor studies.
Detailed Methodology:
-
Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age, are used.
-
Carcinogen Induction: A single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA), commonly 20 mg dissolved in a vehicle like corn oil, is administered by gavage.[6] Alternatively, subcutaneous injection can be used.[7][8][9]
-
Tumor Development and Monitoring: Palpable tumors generally appear within 1 to 3 months. Tumor growth is monitored weekly by palpation and measured with calipers.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound is typically administered orally on a daily basis.
-
Endpoint: Tumor volumes are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for histological or molecular analysis.
In Vitro Aromatase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on aromatase activity.
Caption: Workflow for in vitro aromatase inhibition assay.
Detailed Methodology:
-
Enzyme Source: Microsomes containing aromatase are prepared, typically from human placenta or using a recombinant human aromatase enzyme.[10][11]
-
Incubation: The test compound, this compound, is pre-incubated with the microsomes at various concentrations.
-
Reaction Initiation: The reaction is started by adding a substrate, such as [3H]-androstenedione.
-
Quantification: The formation of the product, which involves the release of tritiated water ([3H]2O), is quantified by liquid scintillation counting. Alternatively, a fluorometric assay can be used.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined. A known aromatase inhibitor, such as letrozole or anastrozole, is often used as a positive control.[12]
Conclusion
Preclinical studies validate this compound as a potent and selective aromatase inhibitor with significant anti-tumor activity in established models of estrogen receptor-positive breast cancer. Its efficacy is comparable to ovariectomy in some models. While direct, quantitative preclinical comparisons with currently leading third-generation aromatase inhibitors are not extensively available, the existing data supports its robust activity. Further head-to-head preclinical studies would be beneficial to precisely position its efficacy relative to other widely used aromatase inhibitors.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. wvj.science-line.com [wvj.science-line.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Aromatase Inhibition Assays for Vorozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro aromatase inhibition assays for the non-steroidal aromatase inhibitor, Vorozole. The information presented herein is compiled from various studies to offer a cross-assay perspective on the inhibitory potency of Vorozole. While a direct, side-by-side cross-validation study under identical experimental conditions was not identified in the public domain, this guide summarizes key performance data and detailed experimental protocols to aid researchers in selecting and interpreting results from different assay platforms.
Executive Summary
Vorozole is a potent, third-generation non-steroidal aromatase inhibitor that has been evaluated in numerous in vitro systems. It functions as a reversible competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1). This guide outlines the quantitative performance of Vorozole in three common assay types: human placental microsome assays, recombinant human aromatase assays, and cell-based assays. The compiled data demonstrates that Vorozole consistently exhibits low nanomolar to sub-nanomolar inhibitory activity across these different platforms.
Data Presentation: Quantitative Comparison of Vorozole's Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Vorozole from various in vitro aromatase inhibition assays. These values highlight the high potency of Vorozole as an aromatase inhibitor.
| Assay Type | Enzyme/Cell Source | Substrate | Parameter | Value (nM) | Reference(s) |
| Microsomal Assay | Human Placental Microsomes | Androstenedione | IC50 | 1.38 | [1] |
| Recombinant Enzyme Assay | Recombinant Human CYP19A1 | 7-methoxy-4-trifluoromethyl coumarin (B35378) (MFC) | IC50 | 4.17 | |
| Recombinant Enzyme Assay | Recombinant Human CYP19A1 | 7-methoxy-4-trifluoromethyl coumarin (MFC) | Ki | 0.9 | |
| Cell-Based Assay | Cultured Rat Ovarian Granulosa Cells | Endogenous | IC50 | 0.44 | [1] |
| Cell-Based Assay | JEG-3 Human Choriocarcinoma Cells | Androstenedione | IC50 | 7.6 | [2] |
| Cell-Based Assay | JEG-3 Human Choriocarcinoma Cells | Testosterone | IC50 | 2.7 | [2] |
| Cell-Based Assay | JEG-3 Human Choriocarcinoma Cells | Androstenedione | Ki | 0.43 | [2] |
| Cell-Based Assay | JEG-3 Human Choriocarcinoma Cells | Testosterone | Ki | 0.47 | [2] |
Mechanism of Action: Reversible Aromatase Inhibition
Vorozole is a non-steroidal aromatase inhibitor that functions through reversible, competitive inhibition.[3][4] The triazole moiety of the Vorozole molecule coordinates with the heme iron atom of the cytochrome P450 component of the aromatase enzyme complex.[5] This interaction blocks the active site and prevents the binding of the natural androgen substrates, thereby inhibiting the conversion of androgens to estrogens.
Caption: Mechanism of reversible non-steroidal aromatase inhibition by Vorozole.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and commercial assay kits.
Human Placental Microsomal Aromatase Inhibition Assay
This assay utilizes microsomes prepared from human placental tissue, a rich source of aromatase.[6]
a. Preparation of Human Placental Microsomes:
-
Obtain fresh human placenta after term delivery and place it on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.[6]
b. Aromatase Inhibition Assay (Radiometric):
-
Prepare a reaction mixture containing the human placental microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and various concentrations of Vorozole or vehicle control in a suitable buffer.[7]
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride).
-
Extract the unreacted substrate with the organic solvent. The product, ³H₂O, remains in the aqueous phase.
-
Quantify the amount of ³H₂O produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each Vorozole concentration and determine the IC50 value by non-linear regression analysis.
Recombinant Human Aromatase Inhibition Assay (Fluorometric)
This high-throughput assay uses recombinant human aromatase (CYP19A1) and a fluorogenic substrate.[8][9]
a. Assay Principle: The assay employs a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is proportional to the aromatase activity.
b. Assay Protocol:
-
Prepare a reaction buffer containing recombinant human aromatase and an NADPH-generating system.
-
Dispense the enzyme mixture into a 96-well microplate.
-
Add various concentrations of Vorozole or a reference inhibitor (e.g., letrozole) and a vehicle control to the wells.[9]
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g., 60 minutes).[8]
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cell-Based Aromatase Inhibition Assay (e.g., using JEG-3 cells)
This assay measures the inhibition of aromatase in a cellular context, providing insights into compound permeability and metabolism. JEG-3 human choriocarcinoma cells are commonly used as they endogenously express high levels of aromatase.[2]
a. Cell Culture:
-
Culture JEG-3 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
b. Aromatase Inhibition Assay (Tritiated Water Release):
-
Seed JEG-3 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Wash the cells and replace the growth medium with a serum-free medium containing various concentrations of Vorozole or vehicle control.
-
Add the substrate, [1β-³H]-androstenedione, to each well and incubate for a defined period (e.g., 1-4 hours) at 37°C.[10]
-
After incubation, transfer the cell culture supernatant to a new tube.
-
Add a dextran-coated charcoal suspension to the supernatant to adsorb the unreacted [³H]-androstenedione.
-
Centrifuge to pellet the charcoal, and transfer the aqueous supernatant containing the ³H₂O product to a scintillation vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the aromatase activity (pmol/mg protein/hr) and calculate the percent inhibition to derive the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for an in vitro aromatase inhibition assay.
Caption: Generalized workflow for an in vitro aromatase inhibition assay.
Conclusion
The available data from human placental microsome, recombinant enzyme, and cell-based assays consistently demonstrate that Vorozole is a highly potent inhibitor of aromatase, with inhibitory constants in the low to sub-nanomolar range. The choice of assay for future studies will depend on the specific research question, with recombinant enzyme assays offering high-throughput screening capabilities and cell-based assays providing a more physiologically relevant context. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their aromatase inhibitor evaluation programs.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase in the human choriocarcinoma JEG-3: inhibition by R 76 713 in cultured cells and in tumors grown in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. abcam.cn [abcam.cn]
- 9. abcam.com [abcam.com]
- 10. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vorozole and Anastrozole for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two non-steroidal aromatase inhibitors, Vorozole and Anastrozole (B1683761). Both belong to the third generation of triazole-based aromatase inhibitors and are potent suppressors of estrogen synthesis. However, their research and clinical trajectories have diverged significantly. This document aims to present the available scientific data for each compound to aid researchers in their selection and application.
Mechanism of Action
Both Vorozole and Anastrozole are competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By binding to the heme moiety of the cytochrome P450 subunit of the enzyme, they block its catalytic activity. This leads to a significant reduction in circulating estrogen levels, which is a key therapeutic strategy in hormone-receptor-positive breast cancer.
In Vitro Potency and Selectivity
Direct comparative studies of the in vitro potency of Vorozole and Anastrozole are limited. The available data from different studies are presented below. It is crucial to note that variations in experimental conditions (e.g., enzyme source, substrate concentration) can significantly influence IC50 values, making direct comparisons between studies challenging.
Table 1: In Vitro Aromatase Inhibition
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Vorozole | Human placental aromatase | 1.38 | [1] |
| Cultured rat ovarian granulosa cells | 0.44 | [1] | |
| Anastrozole | Not specified | Ki of 8-10 µM for CYP1A2, CYP2C9, and CYP3A | [2] |
Vorozole has been shown to be a potent and selective aromatase inhibitor.[1][3] It is over a thousandfold more active than aminoglutethimide (B1683760) in vitro.[3] Vorozole also demonstrates high selectivity, with an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to other cytochrome P450-dependent reactions.[3]
Anastrozole is also a potent inhibitor of the aromatase enzyme.[4] Studies on human liver microsomes showed that Anastrozole has inhibitory effects on other CYP enzymes, such as CYP1A2, CYP2C9, and CYP3A, with Ki values of 8, 10, and 10 µM, respectively.[2] However, these concentrations are significantly higher than those required for aromatase inhibition, indicating its selectivity for aromatase at therapeutic doses.[2]
Pharmacokinetics
The pharmacokinetic profiles of Vorozole and Anastrozole have been characterized in separate studies.
Table 2: Pharmacokinetic Parameters
| Parameter | Vorozole | Anastrozole |
| Bioavailability | Excellent oral bioavailability | Well absorbed orally |
| Half-life | Not specified in provided results | ~50 hours in postmenopausal women[5] |
| Time to Steady State | Not specified in provided results | ~7 days of once-daily dosing[5] |
| Metabolism | Not specified in provided results | Primarily hepatic (~85%) via N-dealkylation, hydroxylation, and glucuronidation[5] |
| Excretion | Not specified in provided results | ~11% renal excretion of unchanged drug[5] |
Vorozole has been reported to have excellent oral bioavailability and exhibits linear, dose-proportional pharmacokinetics.[3] Anastrozole is also well-absorbed orally, and its absorption is not affected by food.[5] It has a mean terminal elimination half-life of approximately 50 hours in postmenopausal women.[5]
Clinical Efficacy
Direct, head-to-head clinical trials comparing Vorozole and Anastrozole are not available. The clinical development of Vorozole was halted, and it is not a commercially available drug for the treatment of breast cancer.[6] Anastrozole, on the other hand, is a widely approved and utilized treatment for hormone receptor-positive breast cancer in postmenopausal women.
The available clinical trial data for Vorozole are from studies where it was compared against older hormonal agents like megestrol (B1676162) acetate (B1210297) and aminoglutethimide.
Table 3: Vorozole Clinical Trial Data (Second-line therapy in advanced breast cancer)
| Comparator | Response Rate (Vorozole) | Response Rate (Comparator) | Time to Progression | Survival | Reference |
| Megestrol Acetate | 10.5% | 7.6% | No significant difference | No significant difference | [1] |
| Aminoglutethimide | 23% | 18% (not statistically significant) | No significant difference | No significant difference | [1] |
In these trials, Vorozole demonstrated comparable efficacy to megestrol acetate and a non-statistically significant trend towards a higher response rate than aminoglutethimide.[1] Notably, Vorozole was associated with a better quality of life score compared to aminoglutethimide.[1]
Anastrozole has been extensively studied in large-scale clinical trials and has demonstrated superiority over tamoxifen (B1202) as a first-line therapy for advanced breast cancer in postmenopausal women.[7][8][9][10][11]
Table 4: Anastrozole Clinical Trial Data (First-line therapy in advanced breast cancer vs. Tamoxifen)
| Parameter | Anastrozole | Tamoxifen | P-value | Reference |
| Objective Response | 21% | 17% | - | [7] |
| Median Time to Progression | 11.1 months | 5.6 months | 0.005 | [7] |
Experimental Protocols
Due to the lack of direct comparative studies, a detailed experimental protocol for a head-to-head comparison is not available. However, a general protocol for an in vitro aromatase inhibition assay is described below.
In Vitro Aromatase Activity Assay (Fluorometric)
This protocol outlines a method to determine the IC50 value of a test compound using a fluorometric assay with human recombinant aromatase.
Materials and Reagents:
-
Recombinant Human Aromatase (CYP19A1)
-
Test Inhibitors (Vorozole, Anastrozole)
-
Positive Control Inhibitor (e.g., Letrozole)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate
-
NADPH Generating System
-
White, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (Vorozole and Anastrozole) in the assay buffer. A typical concentration range might be 0.1 nM to 1 µM. Prepare a stock solution of the positive control.
-
Reaction Setup: In a 96-well plate, add the appropriate reagents, including wells for no-enzyme background control, no-inhibitor (100% activity) control, positive control, and the serial dilutions of the test inhibitors.
-
Initiate Reaction: Add the aromatase substrate and NADPH generating system to all wells to start the enzymatic reaction.
-
Data Collection: Measure the fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Determine the reaction rate for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
Conclusion
Both Vorozole and Anastrozole are potent and selective non-steroidal aromatase inhibitors. While in vitro data suggests high potency for both compounds, the lack of direct comparative studies makes it difficult to definitively state which is more potent. The clinical development of Vorozole was discontinued, while Anastrozole has become a standard-of-care treatment for hormone-receptor-positive breast cancer in postmenopausal women, with proven efficacy over older hormonal therapies. For research purposes, both compounds can serve as valuable tools for studying the role of aromatase in various physiological and pathological processes. The choice between them may depend on the specific research question and the availability of the compounds. Researchers should be mindful of the limited comparative data when interpreting their results.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacr.org [aacr.org]
- 9. Anastrozole versus tamoxifen for the prevention of locoregional and contralateral breast cancer in postmenopausal women with locally excised ductal carcinoma in situ (IBIS-II DCIS): a double-blind, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
(Rac)-Vorozole: A Comparative Guide to its Aromatase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of (Rac)-Vorozole for the aromatase enzyme (cytochrome P450 19A1), a critical target in the treatment of hormone-dependent breast cancer. Through a detailed comparison with other aromatase inhibitors, supported by experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
This compound is a potent, third-generation, non-steroidal aromatase inhibitor. Its high affinity for the aromatase enzyme, coupled with a favorable selectivity profile against other cytochrome P450 (CYP) enzymes, distinguishes it from earlier generation inhibitors and positions it as a subject of significant interest. This guide will delve into the quantitative data supporting its selectivity, outline the experimental methodologies used for its evaluation, and provide visual representations of key biological and experimental pathways.
Comparative Selectivity Profile
The selectivity of an aromatase inhibitor is a crucial determinant of its clinical utility, as off-target inhibition of other CYP enzymes can lead to undesirable side effects and drug-drug interactions. The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound and other prominent aromatase inhibitors against aromatase and a panel of other major human CYP enzymes. A lower value indicates greater potency.
| Compound | Type | Aromatase (CYP19A1) IC50/Ki (nM) | CYP1A1 IC50 (µM) | CYP1A2 IC50 (µM) | CYP2A6 IC50 (µM) | CYP2C9 Ki (µM) | CYP3A4 IC50/Ki (µM) |
| This compound | 3rd Gen Non-Steroidal | 0.44 - 4.17 [1] | 0.469 [1] | 321 [1] | 24.4 [1] | - | 98.1 [1] |
| Letrozole | 3rd Gen Non-Steroidal | 5.3 - 7.27[1][2] | 69.8[1] | 332[1] | 106[1] | 133.9 (IC50) | >1000 (IC50)[1] |
| Anastrozole | 3rd Gen Non-Steroidal | ~15 | - | 8 | >500 | 10 | 10 |
| Exemestane | 3rd Gen Steroidal | 1.3 (IC50, µM) | - | - | - | - | - |
| Aminoglutethimide | 1st Gen Non-Steroidal | 680 - 9000[2] | - | - | - | - | - |
Note: The data presented is compiled from various in vitro studies and experimental conditions may vary.
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below is a detailed methodology for a common in vitro fluorometric assay used to assess aromatase inhibition.
Fluorometric Aromatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1) or human placental microsomes
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Letrozole)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute the recombinant human aromatase or prepare human placental microsomes to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the NADPH regenerating system.
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only) and a no-inhibitor control.
-
Add the recombinant aromatase or placental microsomes to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the no-inhibitor control (100% activity) and the blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Steroidogenesis Pathway and Aromatase Inhibition
Caption: Steroid biosynthesis pathway highlighting the role of aromatase and its inhibition by Vorozole.
Experimental Workflow for Aromatase Selectivity
References
Validating the Effect of Vorozole on Estrogen Receptor-Positive Cells: A Comparative Guide
This guide provides a comprehensive comparison of Vorozole with other aromatase inhibitors for researchers, scientists, and drug development professionals. The focus is on the objective performance of these compounds in the context of estrogen receptor-positive (ER+) cells, supported by experimental data.
Introduction to Vorozole and Aromatase Inhibition
Vorozole is a third-generation non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. In postmenopausal women, this process is the main source of circulating estrogens. Estrogen receptor-positive (ER+) breast cancers are dependent on estrogen for their growth and proliferation. By inhibiting aromatase, Vorozole and other drugs in its class effectively block estrogen production, thereby depriving ER+ cancer cells of their primary growth signal.[2][3] Vorozole, like other triazole-based inhibitors such as Anastrozole (B1683761) and Letrozole (B1683767), binds reversibly to the heme group of the aromatase enzyme, competitively inhibiting its function.[3][4]
Comparative Performance Data
To objectively evaluate the efficacy of Vorozole, its performance is compared against two other widely used third-generation non-steroidal aromatase inhibitors, Anastrozole and Letrozole.
In Vitro Aromatase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Vorozole, Anastrozole, and Letrozole for the inhibition of human placental aromatase. Lower IC50 values indicate greater potency.
| Compound | IC50 (nM) for Human Placental Aromatase Inhibition | Reference |
| Vorozole | 1.38 | [3] |
| Anastrozole | ~15 | [2] |
| Letrozole | 4.17 - 11.5 | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Effects on ER+ Breast Cancer Cell Lines
The efficacy of aromatase inhibitors can be further assessed by their ability to inhibit the proliferation and induce apoptosis (programmed cell death) in ER+ breast cancer cell lines, such as MCF-7 and T47D, which are often used in preclinical models.
MCF-7 Cell Proliferation Inhibition
| Compound | IC50 (nM) for Testosterone-Stimulated Proliferation | Reference |
| Vorozole | Data not available in a directly comparable format | |
| Anastrozole | IC50 not reached at concentrations up to 500 nM | [6] |
| Letrozole | 50 - 100 | [6] |
T47D Cell Proliferation Inhibition
| Compound | IC50 (nM) for Testosterone-Stimulated Proliferation | Reference |
| Vorozole | Data not available in a directly comparable format | |
| Anastrozole | 50 | [6] |
| Letrozole | 15 - 25 | [6] |
Apoptosis Induction
Studies have shown that aromatase inhibitors, including Vorozole, induce apoptosis in ER+ breast cancer cells. One study on the effects of Vorozole on mammary carcinomas demonstrated a sharp increase in apoptotic cells two days after the initiation of treatment.[7] Letrozole and Anastrozole have also been shown to induce apoptosis in MCF-7 cells, which is associated with the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[8] Direct comparative quantitative data on the percentage of apoptosis induction for all three compounds under identical experimental conditions is limited.
Clinical Efficacy
While direct head-to-head clinical trials comparing Vorozole with Anastrozole and Letrozole are not available due to Vorozole not proceeding to market after Phase III trials, we can compare their performance against other hormonal therapies.
| Compound | Comparator | Objective Response Rate (ORR) | Reference |
| Vorozole | Megestrol Acetate | 9.7% vs 6.8% | [9] |
| Vorozole | Aminoglutethimide | 23% vs 18% | [3] |
| Letrozole | Anastrozole | No significant difference in Disease-Free Survival (DFS) | [2] |
The FACE trial, a large phase III study, directly compared Letrozole and Anastrozole in the adjuvant setting for postmenopausal women with node-positive, ER+ early breast cancer and found no significant difference in disease-free survival between the two agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effect of aromatase inhibitors on ER+ cells.
Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
-
Test compounds (Vorozole, Anastrozole, Letrozole) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Add various concentrations of the test compounds to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding chloroform to extract the remaining steroid substrate.
-
Centrifuge to separate the aqueous and organic phases.
-
Treat the aqueous phase (containing the [³H]₂O) with dextran-coated charcoal to remove any remaining traces of radiolabeled steroids.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7 or T47D)
-
Cell culture medium and supplements
-
Test compounds (Vorozole, Anastrozole, Letrozole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the ER+ cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7 or T47D)
-
Test compounds (Vorozole, Anastrozole, Letrozole)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the test compounds as described for the cell viability assay.
-
After the treatment period, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.
Visualizing the Mechanisms of Action
To better understand the biological context of Vorozole's effect, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Aromatase inhibitor signaling pathway.
Caption: Workflow for evaluating aromatase inhibitors.
Conclusion
Vorozole is a potent third-generation non-steroidal aromatase inhibitor with demonstrated efficacy in preclinical models and early-phase clinical trials. While it shows comparable in vitro potency to Letrozole, its clinical development was not pursued to the same extent as Anastrozole and Letrozole. The available data suggests that Vorozole effectively inhibits aromatase, leading to the suppression of estrogen-dependent cell proliferation and induction of apoptosis in ER+ cells. For researchers investigating novel aromatase inhibitors or exploring mechanisms of endocrine resistance, Vorozole remains a valuable reference compound. Direct, head-to-head preclinical studies comparing the three agents under identical conditions would provide a more definitive assessment of their relative potencies and cellular effects.
References
- 1. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorozole results in greater oestrogen suppression than formestane in postmenopausal women and when added to goserelin in premenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (Rac)-Vorozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (Rac)-Vorozole, a third-generation non-steroidal aromatase inhibitor. The data presented is compiled from preclinical and clinical studies to offer an objective overview of its performance, with comparisons to other relevant aromatase inhibitors where data is available.
Executive Summary
This compound is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. Its inhibitory action is primarily attributed to its dextro-enantiomer, (+)-Vorozole. Both in vitro and in vivo studies have demonstrated its significant efficacy in reducing estrogen levels and inhibiting the growth of estrogen-dependent tumors. This guide summarizes the key quantitative data, details the experimental methodologies used in these studies, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy: Aromatase Inhibition
The in vitro potency of this compound has been evaluated in various systems, primarily by determining its IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.
| Compound | Enzyme Source | Assay System | IC50 (nM) | Reference |
| This compound | Human Placental Aromatase | Microsomal Assay | 1.38 | [1] |
| This compound | Cultured Rat Ovarian Granulosa Cells | Cell-based Assay | 0.44 | [1] |
| (+)-Vorozole | FSH-stimulated Rat Granulosa Cells | Cell-based Assay | 1.4 ± 0.5 | |
| Letrozole | Human Recombinant Aromatase (CYP19A1) | Fluorometric Assay | 7.27 | |
| Aminoglutethimide | Not Specified | Not Specified | >1000-fold less active than Vorozole | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in DMBA-Induced Rat Mammary Carcinoma Model
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats is a well-established model for studying hormone-dependent breast cancer.
| Treatment | Dose | Duration | Tumor Growth Inhibition (%) | Reference |
| This compound (R 76713) | 1 mg/kg (p.o., b.i.d.) | 42 days | Near complete regression | [3] |
| This compound (R 76713) | 5 mg/kg (p.o., b.i.d.) | 42 days | ~90% (similar to ovariectomy) | [3] |
| (+)-Vorozole | 2.5 mg/kg (p.o., b.i.d.) | 42 days | ≥90% | [3] |
| (-)-Vorozole | 2.5 mg/kg (p.o., b.i.d.) | 42 days | No effect | [3] |
| Vorozole | 0.25, 1.0, and 4.0 mg/kg (p.o., once daily) | 28 days | Significant regression (dose-dependent) | [4] |
| Ovariectomy | - | 42 days | ~90% | [3] |
Clinical Efficacy: Comparison with Other Aromatase Inhibitors
In clinical trials involving postmenopausal women with advanced breast cancer, Vorozole has been compared to other hormonal agents.
| Treatment | Comparator | Response Rate | Key Outcomes | Reference |
| Vorozole | Megestrol Acetate | 10.5% vs 7.6% | Comparable response rates; trend towards improved duration of response for Vorozole. | [1] |
| Vorozole | Aminoglutethimide | 23% vs 18% (not statistically significant) | Higher response rate for Vorozole; better quality of life score. | [1] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Microsomal)
A common method to determine the in vitro potency of aromatase inhibitors involves using human placental microsomes as a source of the enzyme.
-
Enzyme Preparation: Microsomes are prepared from human placental tissue by differential centrifugation.
-
Assay Buffer: The assay is typically performed in a phosphate (B84403) buffer (pH 7.4) containing cofactors necessary for enzyme activity, such as NADPH.
-
Incubation: A fixed amount of microsomal protein is incubated with varying concentrations of the test compound (e.g., this compound) and a radiolabeled substrate (e.g., [1β-³H]-androstenedione).
-
Reaction Termination: The enzymatic reaction is stopped after a defined period by adding a solvent like chloroform.
-
Quantification: The amount of tritiated water (³H₂O) released during the aromatization of the substrate is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo DMBA-Induced Mammary Tumor Model in Rats
This model is widely used to evaluate the efficacy of potential breast cancer therapeutics.
-
Induction of Tumors: Female Sprague-Dawley rats at approximately 50-55 days of age are administered a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an oil vehicle to induce mammary tumors.
-
Tumor Monitoring: Animals are palpated regularly (e.g., weekly) to monitor for the appearance and growth of mammary tumors. The size of the tumors is measured using calipers.
-
Treatment: Once tumors reach a palpable size, the rats are randomized into different treatment groups: vehicle control, this compound at various doses, and potentially a positive control group (e.g., ovariectomy or another aromatase inhibitor). The treatment is administered daily for a specified period (e.g., 4-6 weeks).
-
Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study. The primary endpoint is the inhibition of tumor growth compared to the control group. At the end of the study, tumors may be excised and weighed.
-
Hormone Level Analysis: Blood samples can be collected to measure serum estrogen levels to confirm the pharmacological effect of the aromatase inhibitor.
Mandatory Visualizations
Caption: Signaling pathway of Aromatase inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Vorozole: A Systematic Review of Clinical Trials in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of Vorozole (B144775), a third-generation non-steroidal aromatase inhibitor, with other endocrine therapies for the treatment of breast cancer. The information is compiled from a review of published clinical trials and preclinical studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Comparative Efficacy and Safety of Vorozole
Vorozole (Rivizor) is a potent and selective inhibitor of cytochrome P450 aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[1] By reversibly binding to the aromatase enzyme, Vorozole effectively reduces circulating levels of estrogen, a key driver of hormone receptor-positive breast cancer.[1][2] Preclinical studies have demonstrated its high selectivity, with a significantly lower affinity for other cytochrome P450-dependent enzymes.[1]
Clinical trials have primarily evaluated Vorozole in postmenopausal women with advanced breast cancer that has progressed after treatment with tamoxifen (B1202). The main comparators in these pivotal Phase III trials were megestrol (B1676162) acetate (B1210297) and aminoglutethimide (B1683760).
Comparison with Megestrol Acetate
A large, randomized, multicenter Phase III trial compared the efficacy and safety of Vorozole (2.5 mg once daily) with megestrol acetate (40 mg four times daily) in 452 postmenopausal women with advanced breast cancer previously treated with tamoxifen.[3][4]
Table 1: Efficacy of Vorozole vs. Megestrol Acetate in Advanced Breast Cancer [1][3][4]
| Endpoint | Vorozole (2.5 mg/day) | Megestrol Acetate (160 mg/day) | p-value |
| Objective Response Rate | 9.7% - 10.5% | 6.8% - 7.6% | 0.24 |
| Clinical Benefit | 23.5% | 27.2% | 0.42 |
| Median Duration of Response | 18.2 months | 12.5 months | 0.074 |
| Median Time to Progression | 2.6 months | 3.3 months | 0.56 |
| Median Survival | No significant difference | No significant difference | N/A |
Table 2: Key Adverse Events in Vorozole vs. Megestrol Acetate Trial [4]
| Adverse Event | Vorozole | Megestrol Acetate |
| Nausea | More frequent | Less frequent |
| Hot Flashes | More frequent | Less frequent |
| Arthralgia | More frequent | Less frequent |
| Dyspnea | Less frequent | More frequent |
| Increased Appetite | Less frequent | More frequent |
| Weight Gain | Less frequent | More frequent |
Discontinuation of treatment due to adverse events was less frequent in the Vorozole group (3.1%) compared to the megestrol acetate group (6.2%).[4]
Comparison with Aminoglutethimide
In another large, controlled trial, Vorozole was compared with aminoglutethimide plus hydrocortisone.
Table 3: Efficacy of Vorozole vs. Aminoglutethimide in Advanced Breast Cancer [1]
| Endpoint | Vorozole | Aminoglutethimide | p-value |
| Objective Response Rate | 23% | 18% | 0.085 |
| Median Duration of Response | No significant difference | No significant difference | N/A |
| Time to Progression | No significant difference | No significant difference | N/A |
| Survival | No significant difference | No significant difference | N/A |
Vorozole was associated with a significantly better quality of life score (Functional Living Index-Cancer) compared to aminoglutethimide.[1]
Comparison with Other Third-Generation Aromatase Inhibitors
Experimental Protocols
Phase III Trial of Vorozole vs. Megestrol Acetate
-
Study Design: This was an open-label, multicenter, randomized Phase III trial.[3]
-
Patient Population: The study enrolled 452 postmenopausal women with advanced breast cancer whose disease had progressed after tamoxifen therapy.[3][4] Patients were required to have estrogen receptor-positive (ER+) or ER-unknown tumors.[3] Postmenopausal status was defined by criteria such as age over 55, prior bilateral oophorectomy, or specific follicle-stimulating hormone levels.[3]
-
Treatment Arms:
-
Primary Endpoints: The primary endpoints included tumor response rate and safety.[3]
-
Secondary Endpoints: Secondary endpoints included duration of response, time to progression, survival, and quality of life (assessed by the Functional Living Index-Cancer score).[3][4]
-
Response Evaluation: Tumor response was assessed according to International Union Against Cancer (UICC) criteria.[5]
Preclinical Evaluation of Vorozole in a Rat Model of Mammary Carcinoma
-
Animal Model: Female Sprague-Dawley rats were used. Mammary tumors were induced by a single administration of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).[6] This model is a standard for studying hormone-dependent breast cancer.[7]
-
Treatment Groups:
-
Control group (vehicle).
-
Vorozole administered orally at doses of 0.25, 1.0, and 4.0 mg/kg once daily for 28 consecutive days.[6]
-
-
Efficacy Assessment: Tumor size was measured weekly to assess regression.[6]
-
Biomarker Analysis: At the end of the study, tumor tissue was analyzed for levels of insulin-like growth factor I (IGF-I).[6]
Visualizations
Signaling Pathway of Aromatase Inhibition by Vorozole
Caption: Mechanism of action of Vorozole in inhibiting estrogen synthesis and subsequent tumor growth.
Experimental Workflow for Preclinical Evaluation of Vorozole
Caption: Workflow of a preclinical study evaluating Vorozole in a DMBA-induced rat mammary tumor model.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients. North American Vorozole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats [frontiersin.org]
Safety Operating Guide
Safe Disposal of (Rac)-Vorozole: A Guide for Laboratory Professionals
(Rac)-Vorozole , a potent non-steroidal aromatase inhibitor, requires meticulous handling and disposal procedures due to its hazardous properties.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe management of this compound waste streams in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed, a suspected carcinogen, and may pose risks to fertility and unborn children.[2][3] Prolonged or repeated exposure may cause organ damage.[2][3] Therefore, stringent safety measures are mandatory during handling and disposal.
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common laboratory choice, but thicker gloves may be necessary for direct handling of waste), a lab coat, and eye protection (safety goggles or a face shield).[2][4]
-
Ventilation: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Work Surface Decontamination: Protect work surfaces with disposable, plastic-backed absorbent paper.[4] In case of spills, decontaminate the area promptly with an appropriate solvent.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Vorozole, derived from safety data sheets for similar compounds.
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2][5] |
| Carcinogenicity | H351 | Suspected of causing cancer.[2] |
| Reproductive Toxicity | H360Df | May damage the unborn child. Suspected of damaging fertility.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management service. It is imperative to comply with all local, regional, and national environmental regulations.
1. Waste Segregation and Collection:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Aqueous solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[6] Do not dispose of these solutions down the drain.[6]
- Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[7]
2. Waste Container Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.[8]
3. Storage of Hazardous Waste:
- Store hazardous waste containers in a designated, secure area away from incompatible materials.[8]
- Ensure that waste containers are kept closed except when adding waste.[7]
4. Arranging for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
- Follow all instructions provided by the waste management service regarding packaging and documentation.
5. Decontamination of Reusable Equipment:
- Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound. This may involve rinsing with a suitable solvent, which should then be collected as hazardous liquid waste.[9]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Vorozole | CAS#:129731-10-8 | Chemsrc [chemsrc.com]
- 2. chemdmart.com [chemdmart.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Essential Safety and Operational Guide for Handling (Rac)-Vorozole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Vorozole. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent compound.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. Given its classification as a potential antineoplastic agent, stringent adherence to these guidelines is mandatory.[1]
Minimum PPE Requirements
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Handling unopened containers | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not generally required |
| Weighing and preparing solutions | Double pair of nitrile gloves | Disposable gown | Chemical safety goggles | Use in a chemical fume hood is required. If not feasible, a NIOSH-approved respirator is necessary.[2] |
| Administering the compound | Double pair of nitrile gloves | Disposable gown | Chemical safety goggles | Not required if performed in a certified biological safety cabinet or fume hood. |
| Handling waste | Double pair of nitrile gloves | Disposable gown | Safety glasses | Not generally required |
| Cleaning spills | Industrial thickness nitrile or neoprene gloves | Disposable gown | Chemical safety goggles and face shield | NIOSH-approved respirator |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately if contaminated.
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Engineering Controls : All work involving open handling of this compound powder or concentrated solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[2]
-
Avoid Contamination : Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling, even if gloves were worn.[3][4]
-
Decontamination : All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with water.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a secure, locked location to prevent unauthorized access.[3][4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate : Immediately alert others in the area and evacuate the contaminated space.
-
Isolate : Secure the area to prevent entry.
-
Report : Notify the appropriate safety personnel.
-
Clean-up : Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material to contain liquid spills. For powder spills, gently cover with a damp cloth or absorbent pad to avoid generating dust.
-
Disposal : All materials used for spill cleanup must be disposed of as hazardous waste.
Exposure Procedures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting .[2][3] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation : Collect all contaminated materials (e.g., gloves, gowns, vials, cleaning materials) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4] Do not dispose of this compound or its containers in the regular trash or down the drain.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an exposure event.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
